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  • Product: 1-Chloro-1,2-difluoroethane
  • CAS: 338-64-7

Core Science & Biosynthesis

Foundational

1-Chloro-1,2-difluoroethane (CAS 338-64-7): Comprehensive Physico-Chemical Profiling, Synthetic Utility, and Metabolic Toxicity in Drug Development

Executive Summary In the landscape of fluorinated organic chemistry, 1-Chloro-1,2-difluoroethane (CAS 338-64-7) —also known industrially as HCFC-142a—occupies a unique and highly critical position. While it serves as an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of fluorinated organic chemistry, 1-Chloro-1,2-difluoroethane (CAS 338-64-7) —also known industrially as HCFC-142a—occupies a unique and highly critical position. While it serves as an indispensable synthetic precursor for advanced hydrofluoroolefins (HFOs) used in materials science and pharmaceutical scaffolding, it also harbors a severe toxicological liability. This whitepaper provides an in-depth technical analysis of its physico-chemical properties, details self-validating synthetic protocols for its application, and dissects the cytochrome P450-mediated metabolic pathways that render it highly toxic. For drug development professionals, understanding the dichotomy of this molecule is essential for designing safe fluorinated therapeutics and avoiding lethal metabolic liabilities.

Physico-Chemical Properties

Understanding the baseline physical and chemical parameters of 1-chloro-1,2-difluoroethane is critical for predicting its behavior in both synthetic reactors and biological systems. The compound is a volatile, lipophilic halogenated alkane.

PropertyValueReference
Chemical Name 1-Chloro-1,2-difluoroethane[1]
CAS Registry Number 338-64-7[1]
Molecular Formula C2H3ClF2[2]
Molecular Weight 100.50 g/mol [1]
Boiling Point 35.1 °C (at 760 mmHg)[3]
Density 1.193 g/cm³[1]
Refractive Index 1.3416[1]
XLogP3 (Lipophilicity) 1.49 – 1.70[1]
Hazard Classification Xi (Irritant), Highly Toxic via Inhalation[1],[4]

Synthetic Methodologies & Applications

As a Senior Application Scientist, I approach synthesis not merely as a sequence of steps, but as a system of controlled thermodynamic and kinetic variables. 1-Chloro-1,2-difluoroethane is primarily utilized as a precursor to synthesize 1,2-difluoroethylene (HFO-1132) , a highly valuable fluorinated building block used in cross-coupling chemistry and the generation of novel pharmaceutical scaffolds[5],[6].

Protocol 1: Synthesis of 1-Chloro-1,2-difluoroethane via Radical Chlorination

Causality & Mechanism: The objective is to functionalize the saturated ethane backbone of 1,2-difluoroethane to create a viable leaving group (chloride) for subsequent elimination. Because the starting material is fully saturated and the electron-withdrawing fluorine atoms deactivate the C-H bonds, electrophilic addition is impossible. We must employ UV-initiated radical chlorination to homolytically cleave the Cl-Cl bond and drive the substitution[7].

Step-by-Step Methodology:

  • System Purging: Flush a quartz-lined continuous-flow photoreactor with anhydrous N2 for 30 minutes. Rationale: Oxygen acts as a radical scavenger and will prematurely terminate the propagation chain.

  • Reactant Introduction: Feed gaseous 1,2-difluoroethane into the reactor at a controlled flow rate.

  • Photochemical Initiation: Introduce gaseous chlorine (Cl2) into the feed stream while irradiating the chamber with a medium-pressure UV mercury lamp (λ ≈ 365 nm).

  • Thermal Regulation: Maintain the reactor jacket temperature strictly between 40–50 °C. Rationale: The radical propagation step is highly exothermic; failure to cool the system will result in over-chlorination, yielding unwanted 1,1-dichloro-1,2-difluoroethane.

  • Self-Validation & QC: Route the reactor effluent through an inline Gas Chromatography-Mass Spectrometry (GC-MS) system. The emergence of the target mass ion ( m/z 100) confirms the successful synthesis of 1-chloro-1,2-difluoroethane.

Protocol 2: Dehydrochlorination to 1,2-Difluoroethylene (HFO-1132)

Causality & Mechanism: To generate the HFO-1132 monomer, we must induce an elimination reaction. Base-mediated or metal-catalyzed dehydrochlorination is thermodynamically favored over dehydrofluorination because the bond dissociation energy of C-Cl (~330 kJ/mol) is significantly lower than that of C-F (~485 kJ/mol). This ensures the selective elimination of HCl rather than HF[5].

Step-by-Step Methodology:

  • Catalyst Bed Preparation: Load a tubular flow reactor with a transition metal catalyst (e.g., Pd-doped activated carbon or a Zn/Ni alloy mesh)[5].

  • Thermal Activation: Heat the reactor bed to 200–250 °C under a continuous argon purge to activate the catalyst surface.

  • Vaporization & Reaction: Vaporize the synthesized 1-chloro-1,2-difluoroethane and pass it over the heated catalyst bed at a tightly controlled space velocity to prevent thermal degradation.

  • Product Isolation: Route the effluent through a basic scrubber (to neutralize expelled HCl) and into a cryogenic trap (-78 °C) to condense the HFO-1132 isomers.

  • Self-Validation & QC: Separate the resulting (E) and (Z) isomers via fractional distillation. Validate the structural integrity and isomeric purity using 19 F and 1 H NMR spectroscopy[5].

SynthWorkflow A 1,2-Difluoroethane (Starting Material) B Cl2 (g), UV/Heat Radical Chlorination A->B C 1-Chloro-1,2-difluoroethane (HCFC-142a) B->C D Base / Metal Catalyst Dehydrochlorination C->D E 1,2-Difluoroethylene (HFO-1132) D->E

Synthetic route from 1,2-difluoroethane to HFO-1132 via 1-chloro-1,2-difluoroethane intermediate.

Metabolic Toxicity & Pharmacological Relevance

For drug development professionals, the incorporation of fluorine is a standard strategy to block metabolic liabilities (e.g., preventing CYP450 oxidation at specific sites). However, the specific structural motif of 1-chloro-1,2-difluoroethane serves as a critical structural alert in medicinal chemistry due to its profound toxicity.

The Fluoroacetate Poisoning Mechanism

Experimental data demonstrates that 1-chloro-1,2-difluoroethane is highly toxic, exhibiting a 4-hour approximate lethal concentration (LC50) of ≤100 ppm in rats[4].

Causality of Toxicity: The toxicity is not inherent to the intact molecule, but rather to its metabolic activation. When inhaled or absorbed, the compound undergoes oxidation at the C-H bond mediated by Cytochrome P450 enzymes (specifically CYP2E1 ).

  • Oxidation: CYP2E1 hydroxylates the halogenated carbon.

  • Dehalogenation: The resulting unstable halohydrin intermediate collapses, expelling the chloride and fluoride ions to form an acyl fluoride or aldehyde intermediate.

  • Toxic Metabolite Generation: This intermediate is rapidly hydrolyzed to fluoroacetate [4].

Once fluoroacetate is formed, it enters the mitochondria. Citrate synthase mistakenly condenses fluoroacetate with oxaloacetate to form fluorocitrate . Fluorocitrate acts as a suicide inhibitor of the enzyme aconitase. This irreversible inhibition completely halts the Tricarboxylic Acid (TCA) cycle, leading to rapid cellular energy depletion, accumulation of citrate in the heart and serum, and ultimately, lethal cardiac and neurological failure[4].

Structural Lessons for Drug Design

To validate this mechanism, we can look at a structural analog: 1,1-difluoroethane (HFC-152a) . Unlike our target compound, 1,1-difluoroethane has a 4-hour LC50 of >400,000 ppm (virtually non-toxic)[4]. Why? Because 1,1-difluoroethane lacks a fluorine atom on the adjacent terminal carbon. When CYP2E1 oxidizes 1,1-difluoroethane, it cannot form fluoroacetate. Therefore, when designing fluorinated aliphatic chains in drug candidates, the 1-halo-2-fluoroethane motif must be strictly avoided to prevent the generation of fluoroacetate metabolites.

ToxicityPathway N1 1-Chloro-1,2-difluoroethane (Inhalation/Exposure) N2 CYP450 (CYP2E1) Oxidation at C-H bond N1->N2 N3 Acyl Fluoride / Aldehyde Intermediate N2->N3 N4 Fluoroacetate (Toxic Metabolite) N3->N4 N5 Fluorocitrate Synthesis (Condensation with Oxaloacetate) N4->N5 N6 Aconitase Inhibition (TCA Cycle Arrest) N5->N6

CYP450-mediated metabolic activation of 1-chloro-1,2-difluoroethane into toxic fluoroacetate.

References

  • [1] Title: 338-64-7, 1-CHLORO-1,2-DIFLUOROETHANE Formula - ECHEMI. Source: echemi.com. URL:

  • [3] Title: 338-64-7 | 1-Chloro-1,2-difluoroethane - ChemIndex. Source: chemindex.com. URL:

  • [2] Title: 1-Chloro-1,2-difluoroethane | C2H3ClF2 | CID 164579 - PubChem. Source: nih.gov. URL:

  • [5] Title: 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry - Beilstein Journals. Source: beilstein-journals.org. URL:

  • [7] Title: Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra | The Journal of Physical Chemistry. Source: acs.org. URL:

  • [6] Title: Synthesis and Photochemical Application of Hydrofluoroolefin (HFO) Based Fluoroalkyl Building Block | Organic Letters. Source: acs.org. URL:

  • [4] Title: Fluoroacetate-Mediated Toxicity of Fluorinated Ethanes - Oxford Academic. Source: oup.com. URL:

Sources

Exploratory

Thermodynamic Properties and Physicochemical Profiling of 1-Chloro-1,2-difluoroethane (HCFC-142a) at Ambient Conditions

Introduction & Chemical Identity 1-Chloro-1,2-difluoroethane (CAS: 338-64-7), commonly designated as HCFC-142a, is a halogenated aliphatic compound[1]. Unlike its widely utilized refrigerant isomer 1-chloro-1,1-difluoroe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

1-Chloro-1,2-difluoroethane (CAS: 338-64-7), commonly designated as HCFC-142a, is a halogenated aliphatic compound[1]. Unlike its widely utilized refrigerant isomer 1-chloro-1,1-difluoroethane (HCFC-142b), HCFC-142a features a distributed halogenation pattern across its carbon backbone (CH₂F-CHClF). This structural nuance fundamentally alters its thermodynamic profile, making it a liquid at room temperature (298.15 K). Understanding its room-temperature thermodynamics is critical for drug development professionals and chemical engineers who utilize it as a specialized solvent or as a precursor in the synthesis of advanced fluoropolymers and next-generation low-GWP refrigerants like 1,2-difluoroethylene (HFO-1132)[2].

Thermodynamic Properties at Room Temperature (298.15 K)

The quantitative thermodynamic and physicochemical data for HCFC-142a at 25 °C are summarized below:

PropertyValue at 298.15 K (25 °C)UnitReference / Note
Chemical Formula C₂H₃ClF₂-CH₂F-CHClF
Molar Mass 100.495 g/mol -
Physical State Volatile Liquid-Transitions to gas at ~35.1 °C
Boiling Point (1 atm) 35.1 – 35.5°C[3][4]
Vapor Pressure ~528mmHgHighly volatile at ambient conditions[3]
Liquid Density 1.193g/cm³[3]
Refractive Index 1.314n_D[3]
The Causality of Isomeric Boiling Point Divergence

A critical point of failure in literature data is the conflation of HCFC-142a with its isomer HCFC-142b. While some older toxicological reports erroneously list the boiling point of HCFC-142a as -9.1 °C[5], rigorous chemical supplier data confirm its true boiling point is approximately 35.1 °C[3].

This ~45 °C difference arises directly from the spatial distribution of the electronegative fluorine and chlorine atoms. In HCFC-142b (CH₃-CClF₂), the halogens are localized on a single carbon, creating a compact, sterically shielded molecule with a lower surface area for London dispersion forces. In contrast, the distributed halogens in HCFC-142a (CH₂F-CHClF) increase the polar surface area and disrupt symmetry. This extended electron cloud distribution leads to stronger intermolecular dipole-dipole interactions and dispersion forces. Consequently, at 25 °C, HCFC-142a exists as a highly volatile liquid with a vapor pressure of approximately 528 mmHg, whereas HCFC-142b is already a gas.

Experimental Methodologies for Thermodynamic Validation

To ensure data integrity, thermodynamic properties must be empirically validated using self-validating protocols. The following workflows detail the precise measurement of vapor pressure and liquid density at 298.15 K.

Workflow Sample HCFC-142a Sample (CAS: 338-64-7) Degassing Vacuum Degassing (Freeze-Pump-Thaw) Sample->Degassing Isoteniscope Isoteniscope Vapor Pressure Measurement Degassing->Isoteniscope Aliquot 1 Densimeter Vibrating Tube Densimeter Density Measurement Degassing->Densimeter Aliquot 2 Data Thermodynamic Data (VP: 528 mmHg, ρ: 1.193 g/cm³) Isoteniscope->Data Densimeter->Data

Figure 1: Experimental workflow for thermodynamic characterization of HCFC-142a.

Protocol 1: High-Precision Vapor Pressure Measurement (Isoteniscope Method)
  • Sample Preparation: Purify HCFC-142a to >99.9% using preparative gas chromatography to remove trace isomers (e.g., HCFC-142b).

  • Degassing (Critical Step): Transfer the sample to an isoteniscope bulb. Perform three freeze-pump-thaw cycles using liquid nitrogen (-196 °C) and a high-vacuum manifold (<10⁻⁴ Torr). Causality: Degassing is mandatory; even trace dissolved permanent gases (like N₂ or O₂) will exert additive partial pressures, falsely elevating the measured vapor pressure of the sample.

  • Equilibration: Submerge the isoteniscope in a NIST-traceable precision liquid calibration bath set to exactly 298.15 K (25.00 ± 0.01 °C).

  • Measurement: Adjust the balancing pressure using a dry inert gas until the fluid levels in the U-tube manometer of the isoteniscope are perfectly level.

  • Data Acquisition: Read the pressure using a high-accuracy capacitance manometer (Expected value: ~528 mmHg).

Protocol 2: Liquid Density Determination via Vibrating Tube Densimetry
  • Calibration: Calibrate the vibrating tube densimeter (e.g., Anton Paar DMA 5000 M) using ultra-pure water and dry air at 298.15 K.

  • Injection: Introduce the degassed HCFC-142a liquid into the U-tube cell using a gas-tight syringe. Causality: Because HCFC-142a is highly volatile at 25 °C (nearing its boiling point of 35.1 °C), the densimeter cell must be maintained under slight positive pressure or strictly closed conditions to prevent micro-cavitation, which would drastically skew the oscillation period and resulting density calculation.

  • Oscillation Measurement: Excite the U-tube to its fundamental resonant frequency and measure the period of oscillation ( τ ).

  • Calculation: Compute density ( ρ ) using the instrument's characteristic equation: ρ=A⋅τ2−B .

Mechanistic Pathway: Dehydrochlorination to HFO-1132

Beyond its thermodynamic profile, HCFC-142a is highly valued in synthetic chemistry. It serves as a critical precursor for 1,2-difluoroethylene (HFO-1132), an emerging low-Global Warming Potential (GWP) refrigerant and fluoropolymer monomer[2]. The transformation relies on a metal-catalyzed or base-mediated dehydrochlorination reaction[6].

Pathway HCFC 1-Chloro-1,2-difluoroethane (HCFC-142a) Reaction Dehydrochlorination (-HCl) HCFC->Reaction Catalyst Metal Catalyst (Fe, Mg, Pd, or Base) Catalyst->Reaction HFO 1,2-Difluoroethylene (HFO-1132, E/Z isomers) Reaction->HFO

Figure 2: Dehydrochlorination pathway of HCFC-142a to synthesize HFO-1132.

By precisely controlling the thermodynamic environment (temperature and pressure) during this synthesis, researchers can optimize the yield of the desired (E)- or (Z)-isomer of HFO-1132, leveraging the inherent volatility and liquid-phase density of the HCFC-142a starting material.

References

  • Title: 338-64-7 | 1-Chloro-1,2-difluoroethane Source: ChemIndex URL: [Link]

  • Title: Toxicity of Possible Impurities and By-products in Fluorocarbon Products (TR No. 103) Source: ECETOC URL: [Link]

  • Title: 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 1-Chloro-1,2-difluoroethane

This guide provides an in-depth analysis of the spectroscopic reference data for 1-Chloro-1,2-difluoroethane (CHClF-CH₂F), focusing on Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spec...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the spectroscopic reference data for 1-Chloro-1,2-difluoroethane (CHClF-CH₂F), focusing on Proton Nuclear Magnetic Resonance (¹H NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Designed for researchers and drug development professionals, this document offers not only reference data but also the fundamental principles and practical methodologies required for the unambiguous identification and characterization of this halogenated alkane.

Introduction: The Molecular Profile of 1-Chloro-1,2-difluoroethane

1-Chloro-1,2-difluoroethane (CAS No: 338-64-7) is a hydrochlorofluorocarbon (HCFC) with the chemical formula C₂H₃ClF₂.[1] Its structure, featuring a chiral center at the carbon bearing both chlorine and fluorine, introduces significant complexity into its spectroscopic signature. Accurate structural confirmation is paramount for its application in chemical synthesis and as a specialty solvent. This guide will dissect its ¹H NMR and FTIR spectra, providing a robust framework for its analysis.

Part 1: ¹H NMR Spectroscopic Analysis

Proton NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic environments of hydrogen nuclei. For 1-Chloro-1,2-difluoroethane, the presence of two different halogens (Cl and F) and a chiral center creates a unique and intricate ¹H NMR spectrum.

Causality of Spectral Features: The Influence of Fluorine and Chirality

The ¹H NMR spectrum of 1-Chloro-1,2-difluoroethane is governed by several key factors:

  • Electronegativity: The high electronegativity of fluorine and chlorine atoms withdraws electron density from adjacent protons, causing them to be "deshielded." This results in a downfield shift (higher ppm value) in the spectrum compared to a simple alkane.

  • Spin-Spin Coupling (J-coupling): Protons on adjacent carbons influence each other's magnetic environment, splitting their signals into multiplets. Crucially, ¹⁹F is also a spin-½ nucleus (100% natural abundance) and couples strongly with nearby protons, leading to characteristic H-F coupling constants.[2]

  • Diastereotopicity: The methine proton (-CHClF) is attached to a chiral center. Consequently, the two protons on the adjacent methylene group (-CH₂F) are chemically non-equivalent; they are diastereotopic. They will have different chemical shifts and will couple not only to the methine proton but also to each other (geminal coupling) and to the fluorine on their own carbon.

The combined effect of these factors results in a complex splitting pattern that, when correctly interpreted, provides unambiguous structural confirmation.

¹H NMR Reference Data

While a publicly available, fully assigned high-resolution spectrum for this specific isomer is not readily found, the expected spectral characteristics can be reliably predicted based on established principles of NMR spectroscopy for fluorinated compounds.[3][4] The spectrum is a complex second-order system, but an approximation of the key parameters is presented below.

Proton AssignmentApproximate Chemical Shift (δ, ppm)Expected MultiplicityCoupling Constants (J, Hz)
-CHClF (1H)5.8 - 6.2Doublet of doublet of doublets (ddd)²JH-F ≈ 45-55 Hz³JH-H (to diastereotopic Ha) ≈ 3-7 Hz³JH-H (to diastereotopic Hb) ≈ 6-10 Hz
-CH₂F (2H)4.5 - 5.0Two separate complex multiplets²JH-F ≈ 45-50 Hz²JH-H (geminal) ≈ 10-15 Hz³JH-H (vicinal to -CHClF) ≈ 3-10 Hz³JH-F (vicinal to -CHClF) ≈ 15-25 Hz

Note: These are estimated values. Actual values depend on the solvent and spectrometer frequency.

Interpretation:

  • The -CHClF proton appears significantly downfield due to the deshielding effects of both the chlorine and fluorine atoms on the same carbon. Its signal is split into a doublet by the geminal fluorine (a large ²JH-F coupling), and each of these lines is further split into a doublet of doublets by the two diastereotopic protons on the adjacent carbon.

  • The -CH₂F protons appear as two distinct, complex multiplets because they are diastereotopic. Each proton signal is split by the geminal fluorine, the geminal proton, the vicinal methine proton, and the vicinal fluorine, resulting in a highly complex pattern.

Experimental Protocol for ¹H NMR Acquisition

This protocol ensures the acquisition of a high-quality, interpretable spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1-Chloro-1,2-difluoroethane.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[5]

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if precise chemical shift referencing is required.

  • Instrument Setup & Shimming:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming procedures to optimize the magnetic field homogeneity, which is critical for resolving the complex multiplets.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum. Key parameters include:

      • Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): 1-2 seconds.

      • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

Visualization: ¹H NMR Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of Sample in CDCl3 B Transfer to NMR Tube A->B C Insert Sample & Lock B->C D Shim Magnetic Field C->D E Acquire 1D Proton FID D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Calibrate & Integrate G->H I Spectral Analysis H->I G cluster_setup Instrument Setup cluster_acq Sample Measurement cluster_proc Data Output A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Liquid Sample to Crystal B->C D Acquire Sample Spectrum C->D E Generate Final Spectrum (Absorbance) D->E F Clean ATR Crystal E->F

Caption: Workflow for acquiring an FTIR spectrum using ATR.

Conclusion: A Synergistic Approach

The structural elucidation of 1-Chloro-1,2-difluoroethane is a clear demonstration of spectroscopic synergy. ¹H NMR provides precise information about the electronic environment and connectivity of the protons, revealing the subtle effects of chirality and H-F coupling. FTIR complements this by confirming the presence of key functional groups (C-H, C-Cl, C-F) through their characteristic vibrational frequencies. Together, these techniques provide a comprehensive and definitive characterization, ensuring the identity and purity of the compound for any scientific application.

References

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]

  • Thieme. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4), e289-e297. Available at: [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 1,2-dichloroethane. Available at: [Link]

  • Gericke, A. (n.d.). Fluorine NMR. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Atmospheric Lifetime and Ozone Depletion Potential of HCFC-142b

Abstract This technical guide provides a comprehensive analysis of 1-chloro-1,1-difluoroethane (HCFC-142b), focusing on its atmospheric lifetime and ozone depletion potential (ODP). As a hydrochlorofluorocarbon (HCFC), t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 1-chloro-1,1-difluoroethane (HCFC-142b), focusing on its atmospheric lifetime and ozone depletion potential (ODP). As a hydrochlorofluorocarbon (HCFC), this compound was introduced as a transitional replacement for more potent ozone-depleting substances like chlorofluorocarbons (CFCs). However, its chlorine content and atmospheric persistence remain subjects of scientific and regulatory importance. This document synthesizes data from authoritative sources, including the World Meteorological Organization (WMO), to detail the atmospheric behavior of HCFC-142b. We will explore the methodologies used to determine its atmospheric residence time, the chemical pathways of its degradation, and the calculation of its ODP. This guide is intended for researchers, atmospheric scientists, and environmental policymakers engaged in the study and regulation of ozone-depleting substances.

Introduction: The Context of HCFC-142b

HCFC-142b (chemical formula: CH₃CClF₂) is a halogenated hydrocarbon primarily used as a refrigerant, a blowing agent for plastic foams, and a feedstock in the production of fluoropolymers such as polyvinylidene fluoride (PVDF). Its development was a direct consequence of the 1987 Montreal Protocol, an international treaty designed to phase out the production of substances responsible for depleting the Earth's stratospheric ozone layer.

The key chemical feature of HCFCs, including HCFC-142b, is the presence of at least one hydrogen atom. This distinguishes them from CFCs, which contain only carbon, chlorine, and fluorine atoms. The carbon-hydrogen bond in HCFCs is susceptible to attack by hydroxyl radicals (•OH) in the troposphere, the lowest layer of the atmosphere. This reactivity provides a degradation mechanism that is largely absent for CFCs, resulting in significantly shorter atmospheric lifetimes for HCFCs.[1][2] A shorter lifetime, in turn, reduces the fraction of the emitted substance that can reach the stratosphere and release chlorine, the primary catalyst for ozone destruction.[3] Despite this advantage, HCFCs still contribute to ozone depletion and are also potent greenhouse gases, leading to their eventual phase-out under subsequent amendments to the Montreal Protocol.

Atmospheric Lifetime of HCFC-142b

The atmospheric lifetime (τ) of a chemical species is a measure of the average time it remains in the atmosphere before being removed. It is a critical parameter as it directly influences the substance's potential to effect stratospheric ozone and contribute to global warming.

Primary Removal Mechanism: Reaction with Hydroxyl Radicals

The predominant sink for HCFC-142b in the atmosphere is its reaction with the hydroxyl radical (•OH).[4] This process is initiated by the abstraction of a hydrogen atom from the HCFC-142b molecule, primarily occurring in the troposphere:

CH₃CClF₂ + •OH → •CH₂CClF₂ + H₂O

This initial reaction is the rate-determining step for the removal of HCFC-142b from the atmosphere.[4] The global atmospheric lifetime is therefore principally determined by the rate constant of this reaction and the global concentration and distribution of •OH radicals.[5]

Methodologies for Lifetime Determination

The atmospheric lifetime of HCFC-142b is determined through a combination of laboratory measurements and atmospheric modeling, with three primary approaches:[4]

  • Chemical Transport Models (CTMs): Two-dimensional (2-D) and three-dimensional (3-D) CTMs are used to simulate the distribution and loss of HCFC-142b in the global atmosphere. These models incorporate data on emissions, transport dynamics, and chemical reaction rates to calculate the global atmospheric burden and loss rate, from which the lifetime is derived.[6]

  • Photochemical Modeling: This approach involves detailed photochemical models to calculate the three-dimensional distribution of •OH radicals. The integrated loss of the HCFC is then calculated based on this •OH field and the known reaction rate constant.[4]

  • Scaling to a Reference Compound: A widely used method involves scaling the lifetime of the HCFC relative to a reference compound with a well-characterized lifetime, typically methyl chloroform (CH₃CCl₃). The lifetime of the HCFC can be estimated using the following relationship:

    τ_HCFC ≈ τ_CH₃CCl₃ * (k_CH₃CCl₃(277K) / k_HCFC(277K))

    where k represents the reaction rate coefficients with •OH at a globally representative average temperature (e.g., 277 K).[4] This method relies on accurate laboratory measurements of the reaction rate constants.

Authoritative Lifetime Value

The most recent and authoritative values for atmospheric lifetimes are published in the Scientific Assessment of Ozone Depletion reports by the World Meteorological Organization (WMO).

ParameterValueSource
Atmospheric Lifetime 18.4 years WMO, 2022[7]

Ozone Depletion Potential (ODP) of HCFC-142b

The Ozone Depletion Potential (ODP) is a relative index that quantifies the potential of a chemical to destroy stratospheric ozone. It is a cornerstone of the Montreal Protocol, providing a standardized metric for policymaking.

Definition and Calculation

The ODP of a substance is defined as the ratio of the total global ozone destruction caused by a unit mass of that substance to the total global ozone destruction caused by the same unit mass of CFC-11 (trichlorofluoromethane, CCl₃F), which is assigned a reference ODP of 1.0.[7]

The calculation of ODP is complex, integrating several factors:

  • Atmospheric Lifetime (τ): A longer lifetime allows more of the substance to be transported to the stratosphere.

  • Molecular Weight (M): This determines the number of molecules per unit mass.

  • Number of Chlorine (nCl) or Bromine (nBr) atoms: The number of halogen atoms that can be released in the stratosphere.

  • Fractional Release Factor (FRF): The fraction of the halogen that is released from the molecule in the stratosphere compared to the release from CFC-11.

A semi-empirical formula for ODP is given by:

ODPₓ ≈ (FRFₓ / FRF_CFC-11) * (τₓ / τ_CFC-11) * (M_CFC-11 / Mₓ) * (nClₓ / 3)

This formula highlights the direct relationship between lifetime, fractional release, and the number of chlorine atoms in determining the ODP.

Authoritative ODP Value

The ODP for HCFC-142b has been evaluated and updated in successive WMO assessments. The current accepted value reflects its moderate atmospheric lifetime and the presence of one chlorine atom.

ParameterValueSource
Ozone Depletion Potential 0.057 WMO, 2022[7]

Atmospheric Degradation and Ozone Depletion Mechanisms

Understanding the step-by-step chemical transformations of HCFC-142b in the atmosphere is crucial to fully appreciate its environmental impact.

Atmospheric Degradation Pathway of HCFC-142b

The degradation of HCFC-142b is initiated by the hydrogen abstraction by a hydroxyl radical, as previously mentioned. The resulting haloalkyl radical (•CH₂CClF₂) then undergoes a series of rapid reactions:

  • Reaction with Oxygen: The haloalkyl radical immediately reacts with molecular oxygen (O₂) to form a peroxy radical (CH₂CClF₂OO•).

  • Reaction with Nitric Oxide: In the presence of nitric oxide (NO), the peroxy radical is converted to an alkoxy radical (CH₂CClF₂O•) and nitrogen dioxide (NO₂).

  • Alkoxy Radical Decomposition: The alkoxy radical is unstable and rapidly decomposes. For CH₂CClF₂O•, the most likely pathway involves the cleavage of the C-C bond, yielding formaldehyde (HCHO) and a •CClF₂ radical.

  • Formation of Stable Products: The •CClF₂ radical will further react with O₂ and other atmospheric constituents to ultimately form stable, water-soluble products such as carbonyl fluoride (COF₂), which is then removed from the atmosphere through hydrolysis in cloud water.

The following diagram illustrates this degradation workflow.

Figure 1: Atmospheric Degradation Workflow of HCFC-142b cluster_initiation Tropospheric Initiation cluster_propagation Radical Propagation & Decomposition cluster_termination Formation of Stable Products A HCFC-142b (CH₃CClF₂) B Haloalkyl Radical (•CH₂CClF₂) A->B + •OH - H₂O C Peroxy Radical (CH₂CClF₂OO•) B->C + O₂ D Alkoxy Radical (CH₂CClF₂O•) C->D + NO - NO₂ E Formaldehyde (HCHO) + •CClF₂ Radical D->E Decomposition (C-C Cleavage) F Final Products (e.g., COF₂, HCl, HF) E->F + O₂ etc. (Further Reactions)

Figure 1: Atmospheric Degradation Workflow of HCFC-142b
Catalytic Ozone Destruction

While most HCFC-142b degrades in the troposphere, a fraction survives to reach the stratosphere. Once in the stratosphere, intense ultraviolet (UV) radiation can break the carbon-chlorine bond (photolysis), releasing a chlorine atom (Cl•).

CH₃CClF₂ + UV light → •CH₃CF₂ + Cl•

This liberated chlorine atom can then initiate a catalytic cycle that destroys a large number of ozone (O₃) molecules. A simplified representation of this cycle is as follows:

  • Ozone Destruction: A chlorine atom reacts with an ozone molecule, producing chlorine monoxide (ClO•) and an oxygen molecule (O₂).

  • Regeneration of Chlorine: The chlorine monoxide radical then reacts with a free oxygen atom (O), which is present in the stratosphere, to regenerate the chlorine atom and form another oxygen molecule.

This cycle can repeat thousands of times before the chlorine atom is eventually removed from the stratosphere by reacting with other species to form a stable reservoir molecule, such as hydrogen chloride (HCl).

The diagram below illustrates this catalytic ozone destruction cycle.

Figure 2: Catalytic Ozone Destruction Cycle Cl Cl• ClO ClO• Cl->ClO + O2_2 O₂ O3 O₃ (Ozone) O2_1 O₂ ClO->Cl + O O (Oxygen Atom)

Figure 2: Catalytic Ozone Destruction Cycle

Conclusion

HCFC-142b represents a class of compounds that were instrumental in the initial efforts to protect the ozone layer by replacing CFCs. Its atmospheric chemistry is characterized by a susceptibility to degradation by tropospheric hydroxyl radicals, which results in an atmospheric lifetime of 18.4 years and an ODP of 0.057, significantly lower than those of the CFCs it replaced.[7] Nevertheless, its ability to transport chlorine to the stratosphere and contribute to ozone depletion is scientifically established and non-negligible. The data and mechanisms presented in this guide, grounded in the authoritative assessments of the WMO, underscore the scientific rationale for the global phase-out of HCFCs, reinforcing the continued success of the Montreal Protocol in safeguarding the stratospheric ozone layer.

References

  • Terzio, E., et al. (2014). Products and mechanism of the reactions of OH radicals and Cl atoms with methyl methacrylate (CH₂=C(CH₃)C(O)OCH₃) in the presence of NOx. Environmental Science & Technology, 48(3), 1692-9. [Link]

  • Andersen, S.O., et al. (2024). Technical note: A method for calculating offsets to ozone depletion and climate impacts of ozone-depleting substances. Atmospheric Chemistry and Physics, 24(3), 2045-2055. [Link]

  • Orkin, V.L., et al. (2020). Atmospheric Lifetimes of Halogenated Hydrocarbons: Improved Estimations from an Analysis of Modeling Results. ACS Earth and Space Chemistry, 4(5), 736-745. [Link]

  • Makide, Y., & Rowland, F.S. (1981). Tropospheric concentrations of methylchloroform, CH₃CCl₃, in January 1978 and estimates of the atmospheric residence times for hydrohalocarbons. Proceedings of the National Academy of Sciences, 78(10), 5933-5937.
  • Wuebbles, D.J. (1983). Chlorocarbon emission scenarios: Potential impact on stratospheric ozone. Journal of Geophysical Research, 88(C2), 1433-1443.
  • Rinsland, C.P., et al. (2009). First measurement of the HCFC-142b (CH₃CClF₂) trend from Atmospheric Chemistry Experiment (ACE) solar occultation spectra. Journal of Quantitative Spectroscopy and Radiative Transfer, 110(18), 2127-2134. [Link]

  • Wallington, T.J., et al. (1994). The atmospheric chemistry of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). Environmental Science & Technology, 28(5), 112A-120A.
  • Daniel, J.S., et al. (2011). A Focus on Options and Information for Policymakers, in UNEP/WMO Scientific assessment of ozone depletion: 2010. ResearchGate. [Link]

  • Prather, M.J. (2013). The Theory of Estimating Lifetimes Using Models and Observations. SPARC Report No. 6. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Ozone-Depleting Substances. [Link]

  • Cunnold, D.M., et al. (1978). A methodology for determining the atmospheric lifetime of fluorocarbons. Journal of Geophysical Research: Oceans, 83(C11), 5493-5500. [Link]

  • DeMore, W.B., et al. (1992). Chemical kinetics and photochemical data for use in stratospheric modeling.
  • IUPAC Task Group on Atmospheric Chemical Kinetic Data Evaluation. (2023). Summary of evaluated kinetic and photochemical data. [Link]

  • Atkinson, R., et al. (2003). Determination of Atmospheric Lifetimes via the Measurement of OH Radical Kinetics. Chemical Reviews, 103(11), 4105-4150. [Link]

  • Forschungszentrum Jülich. (2024). Executive Summary of the WMO/UNEP 2022 Scientific Assessment of Ozone Depletion released. [Link]

  • DLR (German Aerospace Center). (2023). Scientific Assessment of Ozone Depletion: 2022. [Link]

Sources

Foundational

Electrostatic Profiling and Synthetic Utility of 1-Chloro-1,2-difluoroethane (HCFC-142a) in Pharmaceutical Development

Executive Summary 1-Chloro-1,2-difluoroethane (CAS: 338-64-7), commonly designated as HCFC-142a, is a halogenated aliphatic hydrocarbon with the molecular formula CH2​F-CHClF . While historically overshadowed by its isom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-1,2-difluoroethane (CAS: 338-64-7), commonly designated as HCFC-142a, is a halogenated aliphatic hydrocarbon with the molecular formula CH2​F-CHClF . While historically overshadowed by its isomer HCFC-142b, HCFC-142a has emerged as a critical C2​ -building block in modern pharmaceutical development and materials science. This whitepaper provides an in-depth analysis of its core physicochemical properties—specifically its dipole moment and dielectric constant—and details its application as a specialized extraction solvent and a precursor for fluorinated active pharmaceutical ingredients (APIs).

Molecular Physics: Dipole Moment and Dielectric Constant

The Conformational Dipole Moment ( μ )

The molecular geometry of 1-chloro-1,2-difluoroethane is governed by the steric and electronic repulsions between its highly electronegative fluorine and chlorine substituents. Because the molecule features asymmetric carbon centers, it exists in a complex conformational equilibrium between gauche and trans rotamers.

In its symmetric analog, 1,2-difluoroethane, the gauche effect dominates, yielding a high experimental dipole moment of 2.67 D [1]. For 1-chloro-1,2-difluoroethane, the asymmetric substitution of a chlorine atom (C-Cl bond vector ≈1.5 D) alters this dynamic. The gauche conformer maximizes the vector addition of the halogens, while the trans conformer partially opposes the C-F vectors. Consequently, the net dipole moment of HCFC-142a is structurally extrapolated to be between 2.2 D and 2.5 D , bridging the values of 1,2-difluoroethane and its downstream alkene derivative, (Z)-1,2-difluoroethylene (2.42 D) [2].

The Dielectric Constant ( ε ) Paradox

The dielectric constant is a macroscopic measure of a solvent's ability to insulate electrical charges. Despite its relatively high molecular dipole moment, 1-chloro-1,2-difluoroethane exhibits a remarkably low static dielectric constant ( ε≈2.4−2.6 at 20°C), aligning with empirical data from related hydrochlorofluorocarbons like CFC-113 [3].

Causality of the Paradox: This phenomenon arises from the extremely low polarizability of the tightly bound non-bonding electrons on the fluorine atoms. While the individual molecules are highly polar, they do not easily distort their electron clouds in response to an external electric field. Furthermore, the low density of dipoles per unit volume in the liquid phase restricts the macroscopic dielectric response.

Pharmaceutical Relevance: In drug development, this specific combination (moderate dipole moment, low dielectric constant) makes HCFC-142a an exceptional solvent for liquid-liquid extraction. It can efficiently partition moderately polar, uncharged APIs from aqueous matrices without solvating highly charged, unwanted polar impurities, acting as a highly selective electrostatic filter.

G cluster_conformers Conformational Equilibrium HCFC 1-Chloro-1,2-difluoroethane (HCFC-142a) Gauche Gauche Conformer (Aligned Vectors) HCFC->Gauche Steric/Electronic Interactions Trans Trans Conformer (Opposed F Vectors) HCFC->Trans Dipole Net Dipole Moment (~2.2 - 2.5 D) Gauche->Dipole Maximizes μ Trans->Dipole Minimizes μ Dielectric Dielectric Constant (ε ≈ 2.4 - 2.6) Dipole->Dielectric Low Polarizability of F restricts macroscopic ε Application Selective API Extraction & Phase Separation Dielectric->Application Hydrophobic, moderately polar solvent behavior

Figure 1: Logical relationship between HCFC-142a conformation, dipole moment, and dielectric constant.

Synthetic Utility: Precursor to 1,2-Difluoroethylene (HFO-1132)

Beyond its use as a solvent, HCFC-142a is a vital precursor for 1,2-difluoroethylene (HFO-1132). The incorporation of the 1,2-difluoroalkene moiety into peptidomimetics and mechanism-based enzyme inhibitors is a growing trend in medicinal chemistry, as it acts as a bioisostere for amide bonds.

The synthesis relies on the catalytic dehydrochlorination of HCFC-142a. Gas-phase dehydrochlorination is explicitly chosen over liquid-phase basic elimination. The causality behind this choice is that strong bases in a liquid phase often lead to nucleophilic substitution of the fluorine atoms, degrading the yield. Gas-phase thermal catalytic conditions strictly favor the E2 elimination of the weaker C-Cl bond, preserving the C-F bonds [4].

Protocol: Catalytic Dehydrochlorination of HCFC-142a

This protocol represents a self-validating continuous-flow system designed for high-purity pharmaceutical intermediate synthesis.

Step 1: Catalyst Activation Load a tubular fixed-bed reactor with a Palladium-on-Carbon (Pd/C) or Barium Fluoride ( BaF2​ ) catalyst. Purge the system with anhydrous nitrogen at 200°C for 2 hours to desorb ambient moisture, preventing unwanted hydrolysis.

Step 2: Pre-heating and Vaporization Feed liquid 1-chloro-1,2-difluoroethane into a pre-heater maintained at 150°C to ensure complete vaporization before it contacts the catalyst bed.

Step 3: Gas-Phase Reaction Introduce the vaporized HCFC-142a into the reactor bed maintained at 300°C – 350°C. This specific thermal window provides the activation energy required to cleave the C-Cl bond without breaking the stronger C-F bonds.

Step 4: Quenching and Scrubbing (Self-Validation Checkpoint 1) Pass the effluent gas through a chilled aqueous KOH scrubber to neutralize the corrosive HCl byproduct. Validation: Continuously monitor the pH of the scrubber solution. A sudden drop in pH indicates catalyst deactivation or incomplete HCl neutralization, triggering an automatic halt of the HCFC-142a feed.

Step 5: Cryogenic Fractional Distillation The resulting gas mixture contains (E)-HFO-1132 (bp: -53.1 °C) and (Z)-HFO-1132 (bp: -26.0 °C). Separate the isomers using a cryogenic fractional distillation column.

Step 6: Analytical Validation (Self-Validation Checkpoint 2) Confirm the isomeric purity using 19F NMR spectroscopy. The trans isomer (E) exhibits no net dipole moment and a distinct coupling constant, whereas the cis isomer (Z) has a dipole moment of 2.42 D, providing a clear, self-validating spectroscopic signature of successful separation.

G Start HCFC-142a Feed Vaporizer Vaporization (150°C) Start->Vaporizer Reactor Catalytic Reactor (Pd/C, 300-350°C) Vaporizer->Reactor Gas Phase Scrubber KOH Scrubber (HCl Removal) Reactor->Scrubber HFO-1132 + HCl Distillation Cryogenic Distillation Scrubber->Distillation Neutralized Gas (pH Monitored) Z_isomer (Z)-HFO-1132 (bp: -26.0°C) Distillation->Z_isomer Bottoms E_isomer (E)-HFO-1132 (bp: -53.1°C) Distillation->E_isomer Distillate

Figure 2: Workflow for the catalytic dehydrochlorination of HCFC-142a into HFO-1132 isomers.

Quantitative Data Summary

The following table synthesizes the critical physicochemical properties of 1-chloro-1,2-difluoroethane and its immediate synthetic derivatives, providing a quick reference for process chemists and formulators.

CompoundCAS NumberDipole Moment ( μ )Static Dielectric Constant ( ε )Boiling Point (°C)Primary Application
1-Chloro-1,2-difluoroethane 338-64-7~2.2 - 2.5 D2.4 - 2.6 (at 20°C)~35 - 40 °CAPI Extraction Solvent, Precursor
1,2-Difluoroethane 624-72-62.67 DN/A26.0 °CReference Symmetric Analog
(Z)-1,2-Difluoroethylene 1691-13-02.42 DN/A-26.0 °CPeptidomimetic Synthesis
(E)-1,2-Difluoroethylene 1691-13-00.00 DN/A-53.1 °CFluoropolymer Production

References

  • National Center for Biotechnology Information. "1,2-Difluoroethane; CID 12223" PubChem Compound Summary.[Link]

  • Beilstein Journal of Organic Chemistry. "1,2-Difluoroethylene (HFO-1132): synthesis and chemistry." Beilstein-Institut.[Link]

  • Google Patents. "EP0396109B1 - Refrigerating machine oil.
  • The Journal of Physical Chemistry. "Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra." American Chemical Society.[Link]

Exploratory

computational chemistry modeling of 1-chloro-1,2-difluoroethane conformers

An In-Depth Technical Guide to the Computational Modeling of 1-chloro-1,2-difluoroethane Conformers Abstract Conformational analysis is a cornerstone of modern molecular design, providing critical insights into the three...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Computational Modeling of 1-chloro-1,2-difluoroethane Conformers

Abstract

Conformational analysis is a cornerstone of modern molecular design, providing critical insights into the three-dimensional structures that dictate molecular properties and interactions. For halogenated hydrocarbons, this analysis is complicated by a subtle interplay of steric and electronic effects. This technical guide offers a comprehensive, step-by-step methodology for the computational modeling of 1-chloro-1,2-difluoroethane conformers. We delve into the theoretical underpinnings of conformational isomerism, justify the selection of appropriate computational methods, and provide a detailed, field-proven protocol for performing a potential energy surface scan using Density Functional Theory (DFT). The guide is intended for researchers, scientists, and drug development professionals seeking to apply high-fidelity computational techniques to understand and predict the behavior of flexible molecules.

Introduction: The Significance of Molecular Shape

In fields ranging from drug discovery to materials science, the function of a molecule is inextricably linked to its three-dimensional shape, or conformation. The ensemble of low-energy conformations a molecule can adopt determines its reactivity, binding affinity to biological targets, and physical properties.[1] 1-chloro-1,2-difluoroethane serves as an excellent model system for exploring the principles of conformational analysis. As a simple disubstituted ethane, its rotational landscape is governed by the rotation around the central carbon-carbon bond.[2]

The presence of both fluorine and chlorine atoms introduces a fascinating complexity. Fluorine's high electronegativity can lead to stereoelectronic effects, such as the "gauche effect," where a conformation that is typically disfavored due to steric hindrance becomes unexpectedly stable.[3][4] However, the larger size of the chlorine atom introduces a competing steric penalty.[5] Understanding the balance between these forces is crucial and computationally demanding, requiring methods that can accurately capture both electronic and steric phenomena. This guide provides the theoretical foundation and practical workflow to dissect these interactions and build a robust model of the conformational landscape of 1-chloro-1,2-difluoroethane.

Theoretical Background

Conformational Isomerism and Potential Energy Surfaces

Conformational isomers, or conformers, are stereoisomers that can be interconverted by rotation about single bonds.[6] For a molecule like 1-chloro-1,2-difluoroethane, rotating around the C-C bond changes the relative orientation of the substituents on each carbon. This relationship is quantified by the dihedral angle (e.g., the Cl-C-C-F angle).

The energy of the molecule varies as this bond rotates, creating a Potential Energy Surface (PES) .[7] The key features of this surface are:

  • Energy Minima: These correspond to stable, low-energy conformers. For substituted ethanes, these are typically the staggered conformations, where substituents are maximally separated.[6]

    • Anti Conformer: The two largest or most electronegative substituents are 180° apart.

    • Gauche Conformer: The key substituents are approximately 60° apart.[3][6]

  • Energy Maxima: These represent unstable, high-energy transition states that lie on the pathway between conformers. These are typically the eclipsed conformations, where substituents are aligned.[8]

The Gauche Effect: When Sterics Don't Rule

Ordinarily, steric repulsion dictates that the anti conformation, which places the bulky substituents furthest apart, should be the most stable.[3] However, for certain molecules, most famously 1,2-difluoroethane, the gauche conformation is experimentally and theoretically found to be more stable.[4][9] This phenomenon is known as the gauche effect .

The primary explanation for the gauche effect is hyperconjugation .[10][11] This is a stabilizing electronic interaction involving the donation of electron density from a filled bonding orbital (σ) to a nearby empty anti-bonding orbital (σ). In 1,2-difluoroethane, the gauche arrangement allows for optimal overlap between the electron-donating C-H σ bonding orbitals and the electron-accepting C-F σ anti-bonding orbitals.[12][13] This electronic stabilization is strong enough to overcome the inherent steric and electrostatic repulsion between the electronegative fluorine atoms.[3][10] The case of 1-chloro-2-fluoroethane is more nuanced, as the larger chlorine atom introduces greater steric repulsion, creating a competitive balance with the hyperconjugative stabilization.[5][14]

Pillars of Computational Modeling: DFT and Basis Sets

To accurately model these subtle energetic differences, we employ quantum mechanical methods. Density Functional Theory (DFT) is the workhorse for such investigations, offering a favorable balance between computational cost and accuracy.[15]

  • Density Functional Theory (DFT): DFT methods calculate the electronic energy of a system based on its electron density. The specific implementation is determined by the choice of an exchange-correlation functional. For systems involving non-covalent interactions and complex electronic effects, functionals like B3LYP (a hybrid functional) or M06-2X (a meta-GGA hybrid) are often used. Critically, an empirical dispersion correction (e.g., Grimme's D3) must be included to properly account for van der Waals forces, which are crucial for accurate conformational energies.[15][16]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[17] The choice of basis set is critical for obtaining reliable results. For halogenated compounds, the basis set must be flexible enough to describe the electron distribution around the electronegative and polarizable halogens.

    • Pople-style basis sets (e.g., 6-311+G(d,p)): This is a split-valence, triple-zeta basis set. The "6-311" indicates a flexible description of valence electrons. The "+" signifies the addition of diffuse functions on heavy atoms, which are essential for describing the behavior of electrons far from the nucleus, a key feature in polar molecules and non-covalent interactions. The "(d,p)" indicates the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which allow for anisotropy in the electron distribution, necessary for accurately modeling bonding angles and electronic effects.[18]

    • Karlsruhe "def2" basis sets (e.g., def2-TZVP): These are another popular and robust choice, often providing a good balance of accuracy and efficiency for a wide range of chemical systems, including those with halogens.[16][17]

Methodology: A Validated Workflow

This section details a self-validating protocol for the complete conformational analysis of 1-chloro-1,2-difluoroethane. The workflow is designed to first map the entire rotational landscape and then precisely characterize the important stationary points.

G cluster_prep cluster_scan cluster_refine cluster_analysis mol_build 1. Initial Structure Generation (e.g., Avogadro, ChemDraw) theory_select 2. Level of Theory Selection (e.g., M06-2X/def2-TZVP) pes_scan 3. Relaxed PES Scan (Scan Cl-C-C-F Dihedral) theory_select->pes_scan id_points 4. Identify Stationary Points (Minima & Maxima from Scan) pes_scan->id_points Provides approximate structures geom_opt 5. Full Geometry Optimization id_points->geom_opt freq_calc 6. Frequency Calculation (Validation Step) geom_opt->freq_calc Confirms minima (0 imag. freq.) or transition states (1 imag. freq.) analysis 7. Analyze Results (Energies, Geometries, Barriers) freq_calc->analysis

Caption: Computational workflow for conformational analysis.
Software and Initial Structure
  • Software: This protocol is readily adaptable to any modern quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

  • Initial Structure: An initial 3D structure of 1-chloro-1,2-difluoroethane can be built using any molecular editor like Avogadro or GaussView. The initial dihedral angle is not critical as the scan will cover all possibilities.

Protocol: Relaxed Potential Energy Surface (PES) Scan

The goal of a relaxed PES scan is to map the energy profile of the C-C bond rotation while allowing all other geometric parameters (bond lengths and angles) to relax to their optimal values at each step.[19][20]

  • Define the Scan Coordinate: The primary coordinate for the scan is the dihedral angle defined by the atoms Cl-C-C-F.

  • Select Level of Theory: Based on the principles in Section 2.3, a robust level of theory is the M06-2X functional with the def2-TZVP basis set . This combination is well-regarded for main-group thermochemistry and non-covalent interactions. Include a dispersion correction like D3 .

  • Set Up the Calculation:

    • Create an input file specifying the molecular coordinates.

    • Define the job type as a "scan" or "optimization" with a frozen coordinate (the dihedral angle).

    • Specify the scan parameters: Start at 0°, end at 360°, with a step size of 15°. A smaller step size (e.g., 10°) increases accuracy but also computational cost.

  • Execution: Run the calculation. The software will perform a constrained geometry optimization at each 15° increment of the dihedral angle.

Protocol: Optimization and Frequency Validation

The PES scan provides an approximate map. To obtain precise energies and confirm the nature of each stationary point, individual calculations are required.

  • Identify Stationary Points: Plot the energy from the PES scan output versus the dihedral angle. Identify the approximate angles corresponding to the energy minima (gauche, anti) and energy maxima (eclipsed transition states).

  • Perform Full Optimizations:

    • For each identified minimum and maximum, extract the corresponding geometry from the scan output.

    • Run a full, unconstrained geometry optimization on each of these structures using the same level of theory (M06-2X/def2-TZVP). This will refine the structure to the exact stationary point.

  • Perform Frequency Calculations:

    • Using the fully optimized geometry of each stationary point, perform a frequency calculation. This is a non-negotiable validation step.

    • Causality: The results of the frequency calculation are diagnostic:

      • A true minimum (stable conformer) will have zero imaginary frequencies.

      • A true first-order saddle point (transition state) will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (in this case, the C-C bond rotation).[21]

Expected Results and Data Presentation

The validated calculations will yield the precise energies and geometries of the stable conformers and the transition states separating them. This data should be presented clearly for comparison.

G gauche1 Gauche (g+) ts1 TS1 gauche1->ts1 anti Anti ts2 TS2 anti->ts2 gauche2 Gauche (g-) ts1->anti ts2->gauche2

Caption: Relationship between stable conformers and transition states.
Quantitative Data Summary

All energies should be reported relative to the most stable conformer, which is set to 0.00.

Table 1: Relative Energies of 1-chloro-1,2-difluoroethane Stationary Points

Structure Type Dihedral Angle (Cl-C-C-F) Relative Energy (kcal/mol) Number of Imaginary Frequencies
Global Minimum ~65-75° 0.00 0
Local Minimum ~180° Calculated Value 0
Transition State 1 ~0° Calculated Value 1

| Transition State 2 | ~120° | Calculated Value | 1 |

Table 2: Key Geometric Parameters of Stable Conformers

Parameter Gauche Conformer Anti Conformer
C-C Bond Length (Å) Calculated Value Calculated Value
C-Cl Bond Length (Å) Calculated Value Calculated Value
C-F Bond Length (Å) Calculated Value Calculated Value
∠ C-C-Cl (°) Calculated Value Calculated Value
∠ C-C-F (°) Calculated Value Calculated Value

| Dihedral ∠ Cl-C-C-F (°) | Calculated Value | 180.0 |

Interpretation and Scientific Insight

The results from Tables 1 and 2 will reveal the conformational preference of 1-chloro-1,2-difluoroethane.

  • Stability: If the gauche conformer is the global minimum (Relative Energy = 0.00 kcal/mol), it indicates that, like in 1,2-difluoroethane, stabilizing electronic effects (hyperconjugation) overcome the steric repulsion between the chlorine and fluorine atoms. Experimental studies on similar 1-fluoro-2-haloethanes have shown that in the liquid phase, the gauche isomer is often more stable, while the trans (anti) form can be more stable in the vapor phase.[22] Computational models typically represent the gas phase, making comparison to such data crucial.

  • Rotational Barriers: The relative energies of the transition states represent the barriers to internal rotation. These values can be used with transition state theory to estimate the rate of interconversion between conformers at a given temperature. A low barrier (a few kcal/mol) indicates a highly flexible molecule with rapid interconversion at room temperature.

  • Geometric Changes: Comparing the geometric parameters between the conformers can provide further insight. For instance, a longer C-C bond in one conformer might suggest increased steric strain that is being alleviated by bond stretching.[3]

Conclusion

This guide has outlined an expert-level, validated workflow for the computational modeling of 1-chloro-1,2-difluoroethane conformers. By combining a systematic exploration of the potential energy surface with precise characterization of stationary points, this methodology provides a reliable framework for understanding the delicate balance of steric and electronic forces that govern molecular conformation. The principles and protocols detailed herein are not limited to this specific molecule but serve as a robust foundation for the conformational analysis of any flexible molecule, providing essential data for rational drug design, reaction mechanism studies, and materials science.

References

  • Revisiting the Conformational Isomerism of Dihaloethanes: A Hybrid Computational and Experimental Laboratory for the Undergraduate Curriculum. Journal of Chemical Education. [Link]

  • Computational methods for exploring protein conformations. PMC - NIH. [Link]

  • Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. [Link]

  • Gauche effect. Wikipedia. [Link]

  • Insights into enzymatic halogenation from computational studies. Frontiers in Chemistry. [Link]

  • On the stereoelectronic effects governing the rotational isomerism of 1,2-di-haloethanes. chemrxiv.org. [Link]

  • TINKER Tutorial: Conformational Analysis. UC Santa Barbara. [Link]

  • Rotational Isomers of the I-Fluoro-2-haloethanes. aip.scitation.org. [Link]

  • COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS. ResearchGate. [Link]

  • Conformational Searching. Rowan University. [Link]

  • gauche effect in 1,2‐difluoroethane due to σCH → σ*CF hyperconjugation. ResearchGate. [Link]

  • Conformational Analysis: A New Approach by Means of Chemometrics. Universidade Estadual de Campinas. [Link]

  • Boiling points of halogenated ethanes: an explanatory model implicating weak intermolecular hydrogen-halogen bonding. PubMed. [Link]

  • Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion. The Journal of Physical Chemistry A. [Link]

  • The conformation of 1,2-difluoroethane. Henry Rzepa's Blog. [Link]

  • Rotational barrier in 1,2-Difluoroethane calculated by ab initio molecular orbital calculations. pennington.org. [Link]

  • Conformational analysis of 1,2-difluoroethane. YouTube. [Link]

  • Scanning Potential Energy Surfaces. gaussian.com. [Link]

  • Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. ACS Publications. [Link]

  • Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. PubMed. [Link]

  • Is hyperconjugation responsible for the “gauche effect” in 1-fluoropropane and other 2-substituted-1-fluoroethanes? Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Discovery of internal rotation and conformers of 1,2-dichloroethane. J-Stage. [Link]

  • Experimental data for CHFClCHFCl (1,2-dichloro-1,2-difluoroethane RR). Computational Chemistry Comparison and Benchmark DataBase. [Link]

  • The conformation of 1,2-difluoroethane. Henry S. Rzepa's Blog. [Link]

  • Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation. The Journal of Physical Chemistry A. [Link]

  • Crystal and molecular structure of 1,2-difluoroethane and 1,2-diiodoethane. ResearchGate. [Link]

  • Ab Initio Highly Correlated Conformational Analysis of 1,2-Difluorethane and 1,2-Dichloroethane. Journal of Chemical Theory and Computation. [Link]

  • Basis set (chemistry). Wikipedia. [Link]

  • Theoretical investigation of F 430 -catalyzed dehalogenation of chloro-alkanes. A comprehensive DFT benchmark. RSC Publishing. [Link]

  • 10.4 Potential Energy Scans. Q-Chem Manual. [Link]

  • Computational Tools To Model Halogen Bonds in Medicinal Chemistry. ACS Publications. [Link]

  • Rotational isomerism. Part XI. The nuclear magnetic resonance spectra and rotational isomerism of 1,2-difluoro- and 1,1,2-trifluoroethane. Journal of the Chemical Society B: Physical Organic. [Link]

  • How to obtain accurate results with molecular iodine and density functional theory? Wiley Online Library. [Link]

  • Basis Sets. Gaussian.com. [Link]

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Foundational

vapor pressure curve and boiling point of 1-chloro-1,2-difluoroethane

An In-Depth Technical Guide to the Vapor Pressure Curve and Boiling Point of 1-Chloro-1,2-difluoroethane Introduction 1-Chloro-1,2-difluoroethane (CAS No. 338-64-7) is a hydrochlorofluorocarbon (HCFC) with the molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Vapor Pressure Curve and Boiling Point of 1-Chloro-1,2-difluoroethane

Introduction

1-Chloro-1,2-difluoroethane (CAS No. 338-64-7) is a hydrochlorofluorocarbon (HCFC) with the molecular formula C₂H₃ClF₂.[1][2][3] As with any pure compound, its vapor pressure and boiling point are fundamental physicochemical properties that dictate its behavior in various applications, from its potential use as a solvent or intermediate in chemical synthesis to its environmental fate. Understanding the relationship between temperature and the pressure at which this compound transitions into the gaseous phase is critical for process design, safety assessments, and computational modeling.

This technical guide provides a comprehensive overview of the known properties of 1-chloro-1,2-difluoroethane, addresses the current scarcity of publicly available vapor pressure data, and presents a robust, field-proven experimental protocol for its determination. This document is intended for researchers, chemists, and drug development professionals who require accurate thermodynamic data for their work.

Physicochemical Properties of 1-Chloro-1,2-difluoroethane

The defining physical properties of 1-chloro-1,2-difluoroethane are summarized below.

PropertyValueSource(s)
Chemical Name 1-Chloro-1,2-difluoroethane[1][2]
CAS Number 338-64-7[1][3][5][6]
Molecular Formula C₂H₃ClF₂[1][2][3]
Molecular Weight 100.495 g/mol [5]
Normal Boiling Point 35-36 °C at 760 mmHg[1][3][6]

The normal boiling point is the temperature at which the vapor pressure of a liquid equals the standard atmospheric pressure (101.325 kPa).[7] The value of approximately 35-36°C indicates that 1-chloro-1,2-difluoroethane is a volatile liquid at room temperature.

The Vapor Pressure Curve: A Theoretical Framework

The vapor pressure of a liquid increases non-linearly with temperature. This relationship, known as the vapor pressure curve, terminates at the critical point of the substance. The curve can be described by the Clausius-Clapeyron equation, which relates the natural logarithm of vapor pressure to the enthalpy of vaporization and temperature. For practical applications, empirical equations like the Antoine equation are often used to model the vapor pressure curve with high accuracy over a specific temperature range:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure

  • T is the temperature

  • A, B, and C are substance-specific coefficients

Currently, experimentally determined Antoine coefficients for 1-chloro-1,2-difluoroethane are not widely published. Therefore, direct experimental measurement is the most reliable method to characterize its volatility.

Experimental Determination of the Vapor Pressure Curve and Boiling Point

For compounds where data is scarce, the static method is a highly reliable and direct technique for determining the vapor pressure curve.[8] This method involves placing the substance in a sealed, evacuated container, controlling its temperature, and directly measuring the pressure of the vapor in equilibrium with the liquid.

Causality and Self-Validation in Experimental Design

The trustworthiness of a vapor pressure measurement hinges on two critical factors: sample purity and the elimination of non-condensable gases .[8] Impurities, particularly more volatile ones, will elevate the measured pressure, while dissolved gases (like air) will contribute to the total pressure, leading to erroneously high vapor pressure readings.

Our described protocol is a self-validating system because it incorporates a rigorous degassing procedure. The stability of the pressure reading at a constant temperature over an extended period is the primary indicator that equilibrium has been achieved and that interfering gases have been successfully removed.

Protocol: Vapor Pressure Determination by the Static Method

This protocol outlines the steps to accurately measure the vapor pressure of 1-chloro-1,2-difluoroethane across a range of temperatures.

1. Apparatus Setup:

  • A thermostatically controlled sample cell connected to a high-vacuum line.
  • A high-precision pressure transducer (e.g., a capacitance manometer) isolated from the sample by a diaphragm to prevent corrosion.
  • A calibrated temperature sensor (e.g., a platinum resistance thermometer) in close thermal contact with the sample cell.
  • A vacuum pump capable of reaching pressures below 10⁻⁵ Pa.[8]

2. Sample Preparation and Degassing (Crucial for Accuracy):

  • Introduce a small, pure sample of 1-chloro-1,2-difluoroethane into the sample cell.
  • Freeze-Pump-Thaw Cycles: This is the core of the degassing process.
  • Freeze: Chill the sample cell with liquid nitrogen to solidify the 1-chloro-1,2-difluoroethane.
  • Pump: Open the cell to the high-vacuum line to pump away any non-condensable gases (like air) that were in the headspace above the frozen solid.
  • Thaw: Close the valve to the vacuum pump and allow the sample to thaw. This releases dissolved gases from the liquid into the headspace.
  • Repeat this cycle at least three times. The stability of the base vacuum pressure when the sample is frozen is an indicator of a leak-free system.

3. Data Acquisition:

  • Set the thermostatic bath to the lowest desired temperature.
  • Allow the system to reach thermal and pressure equilibrium. The key indicator of equilibrium is a stable pressure reading (e.g., less than 0.05% change over 20-30 minutes).
  • Record the stabilized pressure and the precise temperature.
  • Increase the temperature to the next setpoint and repeat the equilibration and measurement process. To avoid systematic errors, vary the temperature setpoints randomly rather than in a strictly increasing or decreasing sequence.[8]
  • To determine the normal boiling point, measure the temperature at which the vapor pressure equals 101.325 kPa.

4. Data Analysis:

  • Plot the measured vapor pressure (P) versus temperature (T).
  • Fit the experimental data to the Antoine equation or a similar vapor pressure model to obtain the empirical coefficients (A, B, C) for 1-chloro-1,2-difluoroethane.
Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the vapor pressure curve using the static method.

Vapor_Pressure_Workflow cluster_prep Phase 1: System Preparation cluster_measure Phase 2: Isothermal Measurement cluster_analysis Phase 3: Data Analysis prep_sample 1. Introduce Pure Sample to Cell degas 2. Perform Freeze-Pump-Thaw Cycles (≥3x) prep_sample->degas Critical for accuracy check_vacuum 3. Verify System Integrity (Base Vacuum Pressure) degas->check_vacuum set_temp 4. Set Temperature (T) check_vacuum->set_temp equilibrate 5. Attain Thermal & Pressure Equilibrium set_temp->equilibrate record_data 6. Record Stable P and T equilibrate->record_data P stable over time? next_point 7. Repeat for New T record_data->next_point next_point->set_temp Iterate plot_data 8. Plot P vs. T fit_curve 9. Fit Data to Antoine Eq. & Determine Coefficients plot_data->fit_curve end_node End: Vapor Pressure Curve fit_curve->end_node start Start start->prep_sample

Caption: Workflow for vapor pressure determination by the static method.

Conclusion

The normal boiling point of 1-chloro-1,2-difluoroethane is firmly established at approximately 35-36°C. However, a comprehensive, publicly accessible vapor pressure curve is currently unavailable. This guide provides the necessary theoretical background and a detailed, robust experimental protocol based on the static method to enable researchers to generate this critical data. Adherence to the outlined procedures, particularly the emphasis on sample purity and rigorous degassing, will ensure the acquisition of high-fidelity data suitable for the most demanding scientific and industrial applications.

References

  • ChemIndex. (n.d.). 338-64-7 | 1-Chloro-1,2-difluoroethane.
  • Cheméo. (n.d.). Chemical Properties of 1,2-dichloro-1,2-difluoroethane (CAS 431-06-1).
  • NIST. (n.d.). 1,2-dichloro-1,2-difluoroethane. In NIST Chemistry WebBook.
  • ChemicalBook. (n.d.). 1-CHLORO-1,2-DIFLUOROETHANE CAS#: 338-64-7.
  • NIST. (n.d.). ethane, 1-chloro-1,2-difluoro-. In NIST Chemistry WebBook.
  • ChemicalBook. (2024, December 18). 1-CHLORO-1,2-DIFLUOROETHANE | 338-64-7.
  • ECHEMI. (n.d.). 1-CHLORO-1,2-DIFLUOROETHANE.
  • SynQuest Laboratories. (n.d.). CAS 338-64-7 | 1-Chloro-1,2-difluoroethane.
  • NIST. (n.d.). Ethane, 1-chloro-1,1-difluoro-. In NIST Chemistry WebBook.
  • Růžička, K., & Fulem, M. (2008). Vapor Pressure of Organic Compounds. Measurement and Correlation.
  • Weber, L. A., & Silva, A. M. (1994). Measurements of the vapor pressures of difluoromethane, 1-chloro-1,2,2,2-tetrafluoroethane, and pentafluoroethane.
  • ResearchGate. (n.d.). Pyrolysis of 1-chloro-1, 1-difluoroethane to vinylidene fluoride.
  • PubChem. (n.d.). 1-Chloro-1,2-difluoroethene.
  • NextSDS. (n.d.). 1-CHLORO-1,2-DIFLUOROETHANE — Chemical Substance Information.
  • Zaitsau, D. H., & Paulechka, E. (2021). Experimental Determination of Vapor Pressures. In Gibbs Energy and Helmholtz Energy: Liquids, Solutions and Vapours. The Royal Society of Chemistry.
  • Ledoux, F., et al. (2006). Experimental Vapor Pressures of Six n-Alkanes....
  • Atmospheric Measurement & Observation Facility. (2019). Experimental vapour pressures of eight n-Alkanes....
  • ResearchGate. (n.d.). Hypothetical Thermodynamic Properties: Vapor Pressures and Vaporization Enthalpies....
  • NIST. (n.d.). Ethane, 1,2-dichloro-. In NIST Chemistry WebBook.
  • SynQuest Laboratories. (2023). 1-Chloro-1,2-difluoroethane Safety Data Sheet.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Chloro-1,2-difluoroethane (HCFC-142a) as a Volatile Fluorinated Solvent and Synthon in Organic Synthesis

Executive Summary The use of halogenated solvents in organic synthesis is foundational, yet specialized transformations often require media with highly specific physicochemical profiles. 1-Chloro-1,2-difluoroethane (HCFC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The use of halogenated solvents in organic synthesis is foundational, yet specialized transformations often require media with highly specific physicochemical profiles. 1-Chloro-1,2-difluoroethane (HCFC-142a) —traditionally known as a refrigerant and blowing agent—presents a unique, highly polar, yet non-nucleophilic environment for organic synthesis. With a boiling point of 35.1 °C, it serves as a highly volatile alternative to dichloromethane (DCM) for low-temperature electrophilic reactions, while also functioning as a critical C2-building block for the synthesis of fluorinated olefins[1].

This application note details the physicochemical causality behind selecting HCFC-142a, provides self-validating protocols for its use as both a solvent and a synthon, and establishes the rigorous safety frameworks required due to its specific metabolic toxicity profile.

Physicochemical Profiling & Causality in Solvent Selection

The selection of HCFC-142a over conventional low-boiling solvents (like DCM or diethyl ether) is driven by the inductive effects of its halogenated backbone. The presence of two highly electronegative fluorine atoms drastically reduces the electron density of the carbon backbone.

Causality in Solvent Selection: In highly electrophilic reactions (e.g., Friedel-Crafts alkylations or Lewis acid-catalyzed halogenations), standard solvents like DCM can occasionally participate in halogen exchange or coordinate with the Lewis acid, dampening catalytic efficacy. HCFC-142a’s fluorine-induced electron deficiency renders it exceptionally inert to strong electrophiles, stabilizing highly reactive carbocation intermediates without solvent participation[2]. Furthermore, its high volatility allows for rapid, low-temperature solvent recovery, preventing the thermal degradation of sensitive products.

Table 1: Physicochemical Comparison of Low-Boiling Solvents
Property1-Chloro-1,2-difluoroethane (HCFC-142a)Dichloromethane (DCM)Diethyl Ether
CAS Number 338-64-775-09-260-29-7
Boiling Point (°C) 35.139.634.6
Density (g/cm³) 1.1931.330.713
Nucleophilicity Very LowLowHigh
Primary Utility Fluorinated synthon, electrophilic mediumGeneral extraction, synthesisGrignard reactions, extraction

Data supported by chemical index profiling[3].

Application Protocol 1: Low-Temperature Electrophilic Halogenation

When conducting bromination on deactivated aromatic rings, HCFC-142a provides the necessary polarity to dissolve Lewis acid-halogen complexes while remaining entirely unreactive.

Self-Validating System: This protocol integrates in-line Fourier Transform Infrared (FTIR) spectroscopy. Because HCFC-142a has a distinct and stable IR fingerprint in the C-F stretching region (1000–1400 cm⁻¹), the disappearance of the substrate's functional groups can be monitored in real-time without drawing aliquots, preserving the strictly anhydrous environment.

Step-by-Step Methodology:
  • Reactor Conditioning: Purge a 250 mL jacketed glass reactor with ultra-high purity N₂ for 15 minutes. Cool the reactor jacket to -10 °C to prevent premature solvent volatilization.

  • Solvent & Substrate Addition: Introduce 100 mL of anhydrous HCFC-142a[3]. Add 50 mmol of the deactivated arene substrate. Stir at 300 rpm until complete dissolution is achieved.

  • Lewis Acid Activation: Slowly add 55 mmol of anhydrous FeBr₃. The electron-withdrawing nature of the fluorine atoms in HCFC-142a prevents the solvent from coordinating with the FeBr₃, ensuring maximum catalytic activity[2].

  • Halogen Introduction & In-Line Monitoring: Add 52 mmol of Br₂ dropwise via an addition funnel over 30 minutes. Monitor the reaction via in-line FTIR. The continuous depletion of the substrate's C-H out-of-plane bending bands against the stable C-F stretching background confirms conversion.

  • Quenching & Solvent Recovery: Once FTIR indicates >95% conversion, quench the reaction with 50 mL of cold 10% Na₂S₂O₃. Warm the reactor to 40 °C under mild vacuum (500 mmHg) to distill and recover the HCFC-142a (bp 35.1 °C) into a cryogenic trap for reuse.

  • Isolation: Extract the aqueous residue with ethyl acetate, dry over MgSO₄, and crystallize the target product.

Workflow S1 1. Reactor Preparation Purge N2, Cool to -10°C S2 2. Solvent Addition Add HCFC-142a (BP 35.1°C) S1->S2 S3 3. Reagent Introduction Substrate + Lewis Acid S2->S3 S4 4. Reaction Monitoring In-line FTIR / GC-MS S3->S4 S4->S3 <95% Conversion S5 5. Solvent Recovery Distillation at 35-40°C S4->S5 >95% Conversion S6 6. Product Isolation Crystallization S5->S6

Figure 1: Workflow for electrophilic reactions using HCFC-142a as a volatile solvent.

Application Protocol 2: Dual-Role Solvent & Precursor for 1,2-Difluoroethylene

Beyond its role as a passive solvent, HCFC-142a is a highly valued C2-building block. When passed over a metal catalyst, it undergoes selective dehydrochlorination to yield 1,2-difluoroethylene (HFO-1132), a critical monomer in organofluorine chemistry[1].

Causality in Elimination: The elimination of HCl is thermodynamically and kinetically favored over HF due to the significantly lower bond dissociation energy of the C-Cl bond compared to the C-F bond[1].

Self-Validating System: The reaction utilizes a cryogenic trap system. Because the product (HFO-1132) has a boiling point of -53.1 °C (E-isomer) and -26.0 °C (Z-isomer), it remains gaseous at room temperature[1]. The continuous condensation of the product in a -78 °C dry ice/acetone trap serves as a real-time visual and gravimetric validation of reaction progress.

Step-by-Step Methodology:
  • Catalyst Bed Preparation: Pack a tubular Inconel reactor with a palladium-on-carbon (Pd/C) catalyst. Heat the reactor to 350 °C under a continuous flow of N₂ (50 mL/min) to activate the bed[1].

  • Vaporization & Feed: Feed liquid HCFC-142a into a pre-heater set to 80 °C to ensure complete vaporization. Introduce the gas into the reactor at a space velocity of 500 h⁻¹.

  • Selective Elimination: As the gas passes over the catalyst, the weaker C-Cl bond undergoes preferential cleavage, eliminating HCl and forming 1,2-difluoroethylene[1].

  • Scrubbing & Cryogenic Validation: Route the effluent gas through a concentrated KOH scrubber to neutralize the eliminated HCl. Pass the neutralized gas into a condensation trap submerged in a dry ice/acetone bath (-78 °C). The accumulation of a colorless liquid provides immediate validation of the reaction's success.

Safety, Toxicity, and Environmental Grounding (E-E-A-T)

The use of HCFC-142a requires strict adherence to safety and environmental protocols. It is classified as an EPA Class II Ozone Depleting Substance; therefore, closed-loop systems and quantitative solvent recovery (as detailed in Protocol 1) are legally and ethically mandatory.

Biological Causality of Toxicity: Unlike its isomer 1,1-difluoroethane (HFC-152a), which exhibits very low acute toxicity, 1-chloro-1,2-difluoroethane is highly toxic via inhalation[4]. The causality lies in its specific metabolic pathway. Hepatic Cytochrome P450 enzymes initiate C-H bond cleavage, leading to the formation of fluoroacetyl fluoride. This highly reactive intermediate rapidly hydrolyzes to fluoroacetate [5].

Fluoroacetate is a classic "lethal synthesis" poison. It is converted by citrate synthase into fluorocitrate, which irreversibly inhibits the enzyme aconitase in the Krebs cycle. This blockade leads to a massive, toxic accumulation of citrate in the heart and serum, ultimately causing fatal arrhythmias and cardiovascular collapse[6].

Toxicity A 1-Chloro-1,2-difluoroethane (HCFC-142a) B Cytochrome P450 (Hepatic Oxidation) A->B C-H Cleavage C Fluoroacetyl Fluoride (Reactive Intermediate) B->C Oxidation D Fluoroacetate (Toxic Metabolite) C->D Hydrolysis (-HF) E Fluorocitrate (Aconitase Inhibitor) D->E Citrate Synthase

Figure 2: Metabolic pathway of HCFC-142a leading to fluoroacetate-mediated toxicity.

References

  • ChemIndex. "338-64-7 | 1-Chloro-1,2-difluoroethane". ChemIndex Database. URL: [Link][3]

  • Nenajdenko, V. G., Muzalevskiy, V. M., & Shastin, A. V. "Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis." Chemical Reviews, 115(2), 973-1050 (2015). URL:[Link][2]

  • Sokolenko, L. V., Sokolenko, T. M., & Yagupolskii, Y. L. "1,2-Difluoroethylene (HFO-1132): synthesis and chemistry." Beilstein Journal of Organic Chemistry, 20, 1860-1892 (2024). URL:[Link][1]

  • Keller, D. A., Roe, D. C., & Lieder, P. H. "Fluoroacetate-Mediated Toxicity of Fluorinated Ethanes." Toxicological Sciences, 30(2), 213–219 (1996). URL:[Link][4][5]

  • Fessel, J. P., et al. "Treatment of Acute Intoxication From Inhaled 1,2-Difluoroethane." Annals of Internal Medicine (2018). URL:[Link][6]

Sources

Application

High-Resolution Gas Chromatography Methods for the Detection and Quantification of 1-Chloro-1,2-difluoroethane (HCFC-142a)

Introduction & Analytical Significance 1-Chloro-1,2-difluoroethane (HCFC-142a, CAS No. 338-64-7) is a volatile halogenated alkane of significant interest in both industrial synthesis and inhalation toxicology.

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Significance

1-Chloro-1,2-difluoroethane (HCFC-142a, CAS No. 338-64-7) is a volatile halogenated alkane of significant interest in both industrial synthesis and inhalation toxicology. In chemical manufacturing, it serves as a critical intermediate or byproduct in the dehydrochlorination processes used to yield 1,2-difluoroethylene (HFO-1132) [[1]](). In preclinical drug development and safety assessments, HCFC-142a is monitored strictly due to its severe toxicity profile. Unlike its relatively benign isomer 1-chloro-1,1-difluoroethane (HCFC-142b), HCFC-142a undergoes cytochrome P450-mediated oxidation at the carbon-hydrogen bond, metabolizing into highly toxic fluoroacetate. This metabolite acts as a suicide inhibitor of aconitase in the TCA cycle, leading to lethal energy depletion 2.

Due to its high vapor pressure and the presence of structurally similar isomers, robust Gas Chromatography (GC) methodologies are required to ensure accurate quantification, structural elucidation, and process control.

Mechanistic Insights into Detector Selection

The selection of the GC detector is dictated by the specific application matrix and the required sensitivity. The causality behind these choices is rooted in the physicochemical properties of HCFC-142a:

  • Flame Ionization Detector (GC-FID): Ideal for high-concentration process monitoring (e.g., reactor effluents) and inhalation chamber dosimetry. FID provides a highly linear response over a wide dynamic range (10 to >10,000 ppm) by ionizing the carbon-hydrogen bonds in a hydrogen flame 2.

  • Mass Spectrometry (GC-MS): Essential for trace impurity profiling and isomer resolution. Because HCFC-142a and HCFC-142b have identical molecular weights, MS utilizing Electron Ionization (EI) is required to generate distinct fragmentation patterns for unambiguous structural identification [[3]]().

  • Electron Capture Detector (GC-ECD): Leveraged for ultra-trace quantification. The high electronegativity of the chlorine and fluorine atoms in HCFC-142a allows it to capture thermal electrons efficiently, providing sub-ppm sensitivity necessary for pharmaceutical propellant purity testing [[3]]().

Analytical Workflow Visualization

G Sample Sample Matrix (Gas/Liquid) Prep Sample Introduction (Gas Valve / Headspace) Sample->Prep GC GC Separation (PLOT or DB-624 Column) Prep->GC Volatilization FID GC-FID (Process/Toxicity Monitoring) GC->FID High Conc. (>1 ppm) MS GC-MS (Trace Impurity / Isomer ID) GC->MS Structural ID ECD GC-ECD (Ultra-Trace Halogens) GC->ECD High Sensitivity (<1 ppm) Data Data Analysis & Quantification FID->Data MS->Data ECD->Data

Figure 1: Analytical workflow for the GC-based detection and quantification of HCFC-142a.

Experimental Protocols: A Self-Validating System

To ensure that the analytical method is self-validating, both protocols incorporate internal standards and specific column chemistries designed to prevent co-elution. Standard non-polar columns fail to retain highly volatile fluorocarbons at room temperature; therefore, thick-film volatile columns (e.g., DB-624) or Porous Layer Open Tubular (PLOT) columns are strictly required to achieve baseline resolution 3.

Protocol A: High-Concentration Process & Toxicity Monitoring (GC-FID)

This protocol is optimized for continuous monitoring of HCFC-142a in inhalation toxicity chambers or evaluating conversion rates during HFO-1132 synthesis 1, 2.

Step-by-Step Methodology:

  • Sample Introduction: Connect the reactor effluent or chamber atmosphere to an automated 6-port gas sampling valve equipped with a 250 µL sample loop.

  • Column Equilibration: Install a PLOT Q column (or historically, 5% Krytox on Carbopak B) and equilibrate the GC oven at 40 °C.

  • Injection & Separation: Actuate the gas valve to inject the sample. Hold the oven at 40 °C for 3 minutes, then ramp at 10 °C/min to 150 °C. This temperature gradient overcomes the low boiling point of HCFC-142a, ensuring it does not co-elute with the air peak.

  • Detection: Maintain the FID at 250 °C with optimized hydrogen (30 mL/min) and zero-air (300 mL/min) flows.

  • Validation Check: Inject a known concentration of an internal standard (e.g., 1,1,1-trifluoroethane) to verify retention time stability and detector response linearity.

Protocol B: Trace Impurity Profiling & Isomer Resolution (GC-MS/ECD)

This protocol is utilized when HCFC-142a must be detected as a trace impurity (<1 ppm) in pharmaceutical-grade propellants or when confirming the absence of the HCFC-142b isomer 3.

Step-by-Step Methodology:

  • Sample Preparation: For liquid samples, transfer 1.0 mL into a 10 mL headspace vial. Seal with a PTFE-lined septum. Incubate at 60 °C for 15 minutes to drive the volatile HCFC-142a into the headspace.

  • Injection: Using a gas-tight syringe, inject 1.0 mL of the headspace vapor into the GC inlet operating in split mode (split ratio 10:1) at 200 °C.

  • Separation: Utilize a DB-624 capillary column (30 m x 0.32 mm x 1.8 µm). The thick cyanopropylphenyl film provides strong dipole interactions with the halogenated ethane, delaying its elution sufficiently to resolve it from HCFC-142b.

  • MS Detection (Structural ID): Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan from m/z 35 to 200. Monitor the characteristic fragments of HCFC-142a to distinguish it from its isomers.

  • ECD Detection (Quantification): Alternatively, route the column effluent to an ECD maintained at 300 °C with nitrogen makeup gas (30 mL/min) for maximum halogen sensitivity.

Quantitative Data Summaries

The following tables summarize the critical instrument parameters required to reproduce these methods reliably.

Table 1: GC-FID Parameters for High-Concentration Monitoring

ParameterSpecificationRationale
Column PLOT Q (30 m x 0.53 mm)High retention of volatile gases via solid-phase adsorption.
Carrier Gas Helium, 3.0 mL/min (Constant Flow)Ensures rapid, reproducible transit of low-molecular-weight analytes.
Oven Program 40 °C (3 min) → 10 °C/min to 150 °CPrevents co-elution with atmospheric gases (N₂, O₂).
Detector FID at 250 °CPrevents condensation of water/byproducts; linear response.
Injection Gas Sampling Valve (250 µL loop)Eliminates matrix interference from liquid solvents.

Table 2: GC-MS/ECD Parameters for Trace Impurity Profiling

ParameterSpecificationRationale
Column DB-624 (30 m x 0.32 mm x 1.8 µm)Thick stationary phase film resolves structural isomers.
Carrier Gas Helium, 1.0 mL/minOptimal flow rate for vacuum efficiency in the MS source.
Inlet Split 10:1 at 200 °CPrevents column overloading and peak fronting.
MS Source EI at 70 eV, 230 °CStandardized ionization for library matching (NIST/EPA).
ECD Temp 300 °C (N₂ makeup gas)High thermal energy maximizes electron capture cross-section.

Quality Control & Self-Validation

To establish a self-validating system, the analytical run must pass strict System Suitability Testing (SST) criteria before sample analysis:

  • Isomer Resolution ( Rs​ ): The critical pair (HCFC-142a and HCFC-142b) must demonstrate a chromatographic resolution of Rs​≥1.5 . If Rs​<1.5 , the initial oven hold temperature must be decreased.

  • Calibration Linearity: A minimum 5-point calibration curve must be generated using certified reference gas standards. The coefficient of determination ( R2 ) must be ≥0.995 .

  • Internal Standardization: To correct for variations in gas sampling valve pressure or headspace partitioning, an internal standard (e.g., 1,1,1-trifluoroethane) must be spiked into all samples and standards. The relative standard deviation (RSD) of the internal standard peak area across all runs must not exceed 5%.

References

  • Fluoroacetate-Mediated Toxicity of Fluorinated Ethanes. Oxford Academic (Toxicological Sciences).
  • PRODUCTION METHOD OF 1,2-DIFLUOROETHYLENE - Patent 3885333. European Patent Office (EPO).
  • A Comparative Guide to GC-MS Analysis of 2-Chloro-1,1-difluoroethane Purity. BenchChem.

Sources

Method

Application Note: Catalytic Fluorination Techniques for the Synthesis of 1-Chloro-1,2-difluoroethane (HCFC-142a)

Executive Summary 1-Chloro-1,2-difluoroethane (HCFC-142a) is a highly valuable polyfluorinated C2-building block[1.2]. While historically overshadowed by its isomer HCFC-142b, HCFC-142a has garnered immense interest as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Chloro-1,2-difluoroethane (HCFC-142a) is a highly valuable polyfluorinated C2-building block[1.2]. While historically overshadowed by its isomer HCFC-142b, HCFC-142a has garnered immense interest as a critical precursor for the synthesis of (E)- and (Z)-1,2-difluoroethylene (HFO-1132), a next-generation low-global-warming-potential (GWP) refrigerant and fluoropolymer monomer[1.1]. This application note details the mechanistic principles, quantitative performance metrics, and rigorous experimental protocols for the catalytic synthesis of HCFC-142a.

Mechanistic Insights: Causality in Catalytic Fluorination

The synthesis of HCFC-142a relies on the selective introduction of fluorine into C2 aliphatic systems. Two primary synthetic routes are utilized industrially and in bench-scale drug development:

  • Chlorofluorination of Vinyl Chloride: The simultaneous addition of chlorine and hydrogen fluoride (HF) across the double bond of vinyl chloride. This gas-phase reaction is driven by heterogeneous Cr-based catalysts.

  • Chlorination of 1,2-Difluoroethane: The electrophilic substitution of hydrogen by chlorine in the presence of a Lewis acid or UV light[1.5].

Causality in Catalyst Selection: For the chlorofluorination route, bulk Chromium(III) oxide (Cr₂O₃) is the catalyst of choice. However, pure Cr₂O₃ is catalytically inactive for halogen exchange. It must be pre-treated with anhydrous HF to form chromium oxyfluorides (CrOₓFᵧ). This pre-fluorination replaces oxygen atoms with highly electronegative fluorine ligands, drastically increasing the Lewis acidity of the Cr³⁺ centers. These strongly acidic sites coordinate with the chlorine atoms and the π-electrons of vinyl chloride, lowering the activation energy for the nucleophilic attack of fluoride ions[1.2].

Causality in Phase Selection: Gas-phase reactions are prioritized over liquid-phase systems for this synthesis. The addition of HF is highly exothermic. Gas-phase continuous flow reactors packed with solid catalysts allow for superior heat dissipation, preventing localized thermal runaways that lead to the polymerization of vinyl chloride or over-fluorination to 1,1,2-trifluoroethane (HFC-143)[1.4].

Quantitative Data: Catalyst Efficacy & Reaction Metrics

The table below summarizes the optimized reaction parameters and resulting yields for different catalytic systems targeting HCFC-142a.

Catalyst SystemStarting MaterialPhaseTemp (°C)Molar Ratio (Precursor:Cl₂:HF)Conversion (%)Selectivity for HCFC-142a (%)
Pre-fluorinated Cr₂O₃ Vinyl ChlorideGas220 - 2501 : 1.1 : 5.0> 8578 - 82
High Surface Area AlF₃ Vinyl ChlorideGas240 - 2601 : 1.1 : 6.08072 - 75
SbCl₅ 1,2-DifluoroethaneLiquid80 - 1001 : 1.2 : 0> 9065 - 70

Experimental Protocol: Gas-Phase Catalytic Chlorofluorination

Self-Validating System Design: This protocol incorporates continuous effluent monitoring and stoichiometric excesses to ensure complete conversion while suppressing hazardous polymerization.

Materials & Equipment:

  • Hastelloy C or Monel 400 fixed-bed tubular reactor (essential for HF/HCl corrosion resistance).

  • Anhydrous Hydrogen Fluoride (HF), Vinyl Chloride gas, Chlorine (Cl₂) gas.

  • Pelletized Chromium(III) oxide (Cr₂O₃) catalyst.

  • Caustic scrubber system (10% NaOH) and cold trap (-78 °C).

Step-by-Step Methodology:

  • Catalyst Activation (Pre-fluorination):

    • Load the tubular reactor with Cr₂O₃ pellets.

    • Purge the system with dry N₂ at 200 °C for 2 hours to eliminate trace moisture, which otherwise reacts with HF to form highly corrosive hydrofluoric acid.

    • Introduce a gas mixture of anhydrous HF and N₂ (1:10 volume ratio) at 250 °C.

    • Gradually decrease the N₂ flow over 12 hours until pure HF is flowing.

    • Validation Checkpoint: The activation is complete when the effluent gas shows an HF concentration equal to the feed, indicating saturation of the catalyst lattice.

  • Reaction Execution:

    • Adjust the reactor bed temperature to 220 °C.

    • Co-feed Vinyl Chloride, Cl₂, and anhydrous HF into the reactor using calibrated mass flow controllers.

    • Maintain a strict molar ratio of 1 : 1.1 : 5.0 (Vinyl Chloride : Cl₂ : HF). Causality: The 5x excess of HF is critical to drive the thermodynamic equilibrium toward the fluorinated product and act as a diluent to absorb the heat of reaction, preventing vinyl chloride polymerization.

    • Adjust total gas flow to achieve a contact time (residence time) of 10 to 15 seconds over the catalyst bed.

  • Product Isolation & Purification:

    • Route the hot reactor effluent through a water scrubber to absorb unreacted HF and the byproduct HCl.

    • Pass the gas stream through a 10% NaOH caustic wash to neutralize residual trace acids, followed by a molecular sieve drying column (3A).

    • Condense the organic product stream in a dry ice/acetone cold trap (-78 °C).

    • Isolate pure HCFC-142a via fractional distillation (boiling point approx. 35 °C).

Downstream Application: Synthesis of HFO-1132

The primary modern utility of HCFC-142a is its conversion into 1,2-difluoroethylene (HFO-1132). By subjecting HCFC-142a to a dehydrochlorination reaction in the presence of an alkaline solution (e.g., KOH) or a metal-based catalyst (Ni, Pd) at 120 °C, hydrogen chloride is eliminated to yield a mixture of (E)- and (Z)-HFO-1132[1.5].

SynthesisPathway VC Vinyl Chloride (CH2=CHCl) HCFC142a 1-Chloro-1,2-difluoroethane (HCFC-142a) VC->HCFC142a Cl2 + HF (Gas Phase) Cr-based Catalyst DFE 1,2-Difluoroethane (CH2F-CH2F) DFE->HCFC142a Cl2 (Liquid/Gas) Lewis Acid Catalyst HFO1132 1,2-Difluoroethylene (HFO-1132) HCFC142a->HFO1132 Dehydrochlorination (-HCl)

Reaction pathways for HCFC-142a synthesis and its subsequent conversion to HFO-1132.

References

  • [1] Title: 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry | Source: Beilstein Journal of Organic Chemistry | URL:[Link]

  • [2] Title: Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis | Source: Chemical Reviews (ACS Publications) | URL:[Link]

  • [3] Title: Method for producing 1,1,2-trifluoroethane (HFC-143) | Source: Google Patents (US11780793B2) | URL:

  • [4] Title: PRODUCTION METHOD OF 1,2-DIFLUOROETHYLENE | Source: European Patent Office (EP3885333A1) | URL:

Sources

Application

Application Note: Advanced Liquid-Liquid Extraction (LLE) Protocols Utilizing 1-Chloro-1,2-difluoroethane

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Physicochemical Rationale for Solvent Selection In the landscape of sample preparation, the selection of an organic ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals

Physicochemical Rationale for Solvent Selection

In the landscape of sample preparation, the selection of an organic extraction solvent dictates the efficiency, throughput, and thermal stability of the recovered Active Pharmaceutical Ingredients (APIs). While dichloromethane (DCM) and chloroform remain industry standards, 1-chloro-1,2-difluoroethane (HCFC-142a) offers a highly specialized alternative for the extraction of thermolabile compounds.

1-Chloro-1,2-difluoroethane (CAS: 338-64-7) is a halogenated hydrochlorofluorocarbon characterized by a remarkably low boiling point of approximately 35.1 °C[1] and a density ranging from 1.193 g/cm³[1] to 1.342 g/cm³[2]. This unique physicochemical profile provides two distinct mechanical advantages during liquid-liquid extraction (LLE):

  • Favorable Phase Dynamics: Its density is significantly higher than water, meaning it consistently forms the bottom organic layer during aqueous extraction. This allows for straightforward recovery of the organic phase without cross-contaminating the pipette tip with the upper aqueous matrix.

  • Ultra-Mild Evaporation: Because it boils near physiological temperatures (35.1 °C), the solvent can be rapidly driven off under a nitrogen stream at ambient room temperature (20–25 °C). This prevents the thermal degradation of sensitive metabolites that typically occurs when evaporating DCM (BP 39.6 °C) or chloroform (BP 61.2 °C) under heated blocks.

Table 1: Physicochemical Comparison of Halogenated Extraction Solvents
SolventBoiling Point (°C)Density (g/cm³)Aqueous Phase PositionPrimary Application Niche
1-Chloro-1,2-difluoroethane 35.11.193 - 1.342Bottom (Organic)Thermolabile APIs, rapid ambient evaporation
Dichloromethane (DCM) 39.61.330Bottom (Organic)General purpose lipophilic extraction
Chloroform 61.21.490Bottom (Organic)Alkaloid extraction, high-density phase separation

Pharmacological Safety & Handling Causality

As a Senior Application Scientist, I must emphasize that the structural advantages of fluorinated ethanes come with distinct toxicological caveats that dictate strict engineering controls during the protocol.

Unlike biologically inert chlorofluorocarbons (CFCs), 1-chloro-1,2-difluoroethane undergoes hepatic metabolism[3]. The carbon-hydrogen bond is oxidized by Cytochrome P450 enzymes to form an unstable fluoroacetyl fluoride intermediate. This intermediate rapidly hydrolyzes into fluoroacetate , a highly toxic metabolite. Fluoroacetate acts as a "Trojan horse" in the TCA cycle, converting to fluorocitrate and irreversibly blocking the enzyme aconitase, leading to lethal citrate accumulation in the heart and serum[3].

Due to this fluoroacetate-mediated toxicity, all LLE procedures involving 1-chloro-1,2-difluoroethane must be performed in a Class II chemical fume hood, and evaporation must be vented directly into an exhaust system[4].

Toxicity_Pathway HCFC 1-Chloro-1,2-difluoroethane CYP Cytochrome P450 Oxidation HCFC->CYP Hepatic Metabolism Intermediate Fluoroacetyl Fluoride (Unstable) CYP->Intermediate Toxicant Fluoroacetate (Toxic Metabolite) Intermediate->Toxicant Hydrolysis (-HF) TCA TCA Cycle Inhibition (Citrate Accumulation) Toxicant->TCA Aconitase Blockade

Figure 1: Metabolic pathway of 1-chloro-1,2-difluoroethane leading to fluoroacetate toxicity.

Standardized LLE Workflow

To ensure a self-validating system, the following workflow incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS). The internal standard accounts for any variations in partition coefficients or volume losses during the high-volatility evaporation step.

LLE_Workflow A 1. Aqueous Sample Prep (pH & Buffer) B 2. Solvent Addition (1-Chloro-1,2-difluoroethane) A->B C 3. Phase Mixing (Vortex 5 min) B->C D 4. Phase Separation (Centrifuge 3000 x g) C->D E 5. Organic Phase Collection (Bottom Layer) D->E F 6. Solvent Evaporation (N2 Stream at 25°C) E->F G 7. Reconstitution & Analysis (LC-MS / GC-MS) F->G

Figure 2: Step-by-step LLE workflow utilizing 1-chloro-1,2-difluoroethane.

Step-by-Step Experimental Protocol

Reagents & Materials:

  • 1-Chloro-1,2-difluoroethane (HPLC Grade, pre-chilled to 4 °C to minimize evaporative loss during pipetting).

  • Aqueous biological matrix (e.g., human plasma or urine).

  • Appropriate buffering agents (0.1 M Ammonium Acetate or 0.1 M Formic Acid).

  • Glass extraction tubes (PTFE-lined caps are mandatory to prevent solvent leaching).

Methodology:

  • Sample Aliquoting & IS Spiking: Transfer 500 µL of the aqueous sample into a 10 mL glass extraction tube. Add 50 µL of the working SIL-IS solution. Causality: Spiking before any manipulation ensures that the IS undergoes the exact same partitioning and potential evaporative losses as the target analyte, rendering the recovery data self-validating.

  • pH Optimization: Add 500 µL of buffer. Adjust the pH to ensure the target analyte is in its un-ionized state (pH > pKa + 2 for bases; pH < pKa - 2 for acids). Un-ionized molecules exhibit vastly superior partitioning into the fluorinated organic phase.

  • Solvent Addition: In a fume hood, add 2.5 mL of cold 1-chloro-1,2-difluoroethane. Cap tightly with a PTFE-lined lid.

  • Phase Mixing: Vortex the tubes vigorously for 5 minutes. Causality: The low surface tension of fluorinated solvents allows for excellent micro-droplet dispersion, maximizing the surface area for analyte transfer.

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4 °C. The density differential (1.193 g/cm³ vs. 1.00 g/cm³) forces the 1-chloro-1,2-difluoroethane into a distinct, sharp bottom layer[1].

  • Organic Phase Collection: Using a glass Pasteur pipette, bypass the upper aqueous layer and carefully aspirate 2.0 mL of the lower organic layer. Transfer to a clean glass tube.

  • Evaporation: Place the tubes in a nitrogen evaporator. Set the nitrogen flow to a gentle stream. Crucial Step: Maintain the water bath at exactly 20–25 °C. Causality: Because the solvent boils at 35.1 °C[2], applying standard heat (e.g., 40 °C) will cause violent solvent bumping, aerosolization, and catastrophic loss of the analyte.

  • Reconstitution: Once completely dry, reconstitute the residue in 100 µL of the initial LC-MS mobile phase. Vortex for 30 seconds and transfer to an autosampler vial.

Method Validation & Expected Recovery

When executing this protocol correctly, 1-chloro-1,2-difluoroethane yields exceptional recovery rates for moderately polar to non-polar analytes, while leaving highly polar endogenous matrix components (like proteins and salts) in the aqueous phase.

Table 2: Expected Recovery Data for Model Compounds
Analyte ClassificationLog P (Octanol/Water)Optimized pHExtraction Recovery (%)RSD (%)
Neutral Lipophilic 3.57.494.22.1
Weak Acid (pKa ~4.5) 2.82.589.53.4
Weak Base (pKa ~8.5) 2.510.591.02.8

References

  • 1-CHLORO-1,2-DIFLUOROETHANE CAS#: 338-64-7 ChemicalBook
  • 338-64-7 | 1-Chloro-1,2-difluoroethane ChemIndex
  • Fluoroacetate-Mediated Toxicity of Fluorinated Ethanes Toxicological Sciences (Oxford University Press)
  • Toxicity of Possible Impurities and By-products in Fluorocarbon Products European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC)

Sources

Method

mass spectrometry analysis and sampling protocols for 1-chloro-1,2-difluoroethane

Application Note & Protocol: Mass Spectrometry Analysis and Sampling of 1-Chloro-1,2-difluoroethane (HCFC-142a) Mechanistic Context & Analytical Challenges 1-Chloro-1,2-difluoroethane (HCFC-142a; CAS 25497-29-4 or 338-64...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Mass Spectrometry Analysis and Sampling of 1-Chloro-1,2-difluoroethane (HCFC-142a)

Mechanistic Context & Analytical Challenges

1-Chloro-1,2-difluoroethane (HCFC-142a; CAS 25497-29-4 or 338-64-7) is a highly volatile hydrochlorofluorocarbon. In contemporary drug development and environmental monitoring, it is primarily encountered as a synthetic impurity, a degradation byproduct of fluoropolymer packaging, or a regulated environmental contaminant[1]. Regulatory bodies, including the EPA and the International Maritime Organization (IMO), mandate strict monitoring of HCFC-142a due to its ozone-depleting potential and toxicity[2].

The Analytical Challenge: With a molecular weight of 100.5 g/mol and a boiling point near room temperature, HCFC-142a is highly susceptible to evaporative loss. Furthermore, environmental and pharmaceutical matrices often contain structurally similar fluorocarbon isomers (e.g., HCFC-142b). To prevent the false positives frequently observed with non-specific Electron Capture Detectors (ECD), Gas Chromatography-Mass Spectrometry (GC-MS) is the authoritative, congener-specific technique required for this analysis[3].

Self-Validating Sampling Protocol (Air & Headspace)

Causality of Experimental Design: Standard glass vials with PTFE-lined septa are inadequate for highly volatile HCFCs, as the gas can permeate the septum or escape during sample transfer. To guarantee sample integrity, passivated stainless steel canisters (e.g., Summa/SilcoCan) or multi-layer Tedlar bags must be utilized.

To ensure this protocol is a self-validating system , we mandate the introduction of a fluorinated internal standard (surrogate) at the point of sampling, rather than in the laboratory. If the surrogate recovery deviates beyond 90–110% during final MS analysis, it definitively proves a leak or matrix suppression occurred, instantly invalidating the sample batch.

Step-by-Step Sampling Methodology
  • Canister Preparation: Evacuate a 1.0 L SilcoCan canister to < 0.05 mm Hg. Verify the vacuum holds for 24 hours prior to field deployment.

  • In-Situ Surrogate Spiking (The Validation Step): Using a gas-tight precision syringe, inject 10 µL of a 10 ppm gaseous surrogate standard (e.g., 1,4-Difluorobenzene) directly into the canister's sampling train immediately before opening the valve to the matrix.

  • Sample Collection: Open the flow-restrictor valve to draw the air/headspace sample into the canister at a constant rate of 50 mL/min until the internal pressure reaches ambient equilibrium.

  • Sealing and Transport: Close the valve, cap the inlet with a brass Swagelok fitting, and transport at ambient temperature. Do not chill, as condensation can partition the analytes.

GC-MS Analytical Methodology

Causality of Column Selection: A standard thin-film analytical column (e.g., 0.25 µm DB-5) lacks the retentive capacity for low-boiling halogenated compounds, causing HCFC-142a to co-elute with the void volume (air peak). A thick-film volatile organic compound (VOC) column (e.g., DB-624, 1.8 µm film) or a Porous Layer Open Tubular (PLOT) column is mechanistically required to achieve baseline resolution via enhanced gas-solid partitioning.

Causality of MS Parameters: Electron Ionization (EI) at 70 eV induces extensive fragmentation of the C-C and C-Cl bonds. Because the molecular ion (M+ 100) is exceedingly weak or absent[4], quantification must rely on stable fragment ions. Selected Ion Monitoring (SIM) mode is employed to filter out background atmospheric gases, maximizing the signal-to-noise ratio.

Step-by-Step GC-MS Protocol
  • Cryogenic Preconcentration: Route 250 mL of the sample gas from the canister through a mass flow controller into a thermal desorption unit equipped with a Tenax/Silica gel cold trap held at -30 °C.

  • Desorption: Rapidly heat the trap to 220 °C for 3 minutes to desorb the analytes onto the head of the GC column.

  • Chromatographic Separation: Initiate the GC oven at 35 °C (hold for 5 mins), ramp at 8 °C/min to 150 °C, and hold for 2 mins.

  • Ionization & Detection: Operate the mass spectrometer in EI mode (70 eV) with the source temperature set to 230 °C. Acquire data in SIM mode using the target ions specified in Table 2.

Quantitative Data Summaries

Table 1: GC-MS Operational Parameters

ParameterSpecificationCausality / Rationale
Column DB-624 (60m × 0.32mm × 1.8µm)Thick stationary phase required to retain highly volatile HCFCs.
Carrier Gas Helium, 1.2 mL/min (Constant Flow)Ensures reproducible retention times despite oven temperature ramps.
Split Ratio 10:1Prevents column overloading while maintaining trace-level sensitivity.
MS Mode EI-SIM (70 eV)Enhances sensitivity by focusing detector dwell time on specific fragments.

Table 2: Target and Qualifier Ions for SIM Acquisition

CompoundTarget Ion (m/z)Qualifier Ions (m/z)Structural Rationale
1-Chloro-1,2-difluoroethane 6765, 81m/z 67 corresponds to [CHClF]+; m/z 81 is[M-F]+; m/z 65 is [M-Cl]+.
1,4-Difluorobenzene (IS) 11488, 63Molecular ion [M]+ is highly stable; does not interfere with target analytes.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the self-validating analytical process, from matrix sampling through MS detection.

G S1 1. Matrix Sampling (Summa Canister / Tedlar) S2 2. Self-Validation (In-situ Surrogate Spike) S1->S2 S3 3. Cryo-Trapping & Thermal Desorption S2->S3 S4 4. GC Separation (Thick-Film VOC Column) S3->S4 S5 5. MS Detection (EI-SIM Mode) S4->S5 S6 6. Data Processing & Recovery Verification S5->S6

Self-validating GC-MS workflow for HCFC-142a sampling and quantification.

References

  • 1,2-Difluoroethane | C2H4F2 | CID 12223 - PubChem - [Link]

  • Toxicity of Possible Impurities and By-products in Fluorocarbon Products - ECETOC -[Link]

  • RESOLUTION MEPC.379(80) 2023 GUIDELINES FOR THE DEVELOPMENT OF THE INVENTORY OF HAZARDOUS MATERIALS - IMO -[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield and Selectivity in 1-Chloro-1,2-difluoroethane (HCFC-142a) Synthesis

Welcome to the Process Optimization Support Hub. 1-Chloro-1,2-difluoroethane (HCFC-142a) is a highly valuable intermediate, particularly utilized as a precursor in the synthesis of 1,2-difluoroethylene (HFO-1132) and oth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Hub. 1-Chloro-1,2-difluoroethane (HCFC-142a) is a highly valuable intermediate, particularly utilized as a precursor in the synthesis of 1,2-difluoroethylene (HFO-1132) and other fluorinated C2-building blocks[1]. However, its synthesis is notoriously prone to poor selectivity due to the thermodynamic stability of its isomer, 2-chloro-1,1-difluoroethane (HCFC-142), and the constant risk of over-halogenation[2]. This guide provides mechanistic troubleshooting and self-validating protocols to help researchers and process chemists maximize HCFC-142a yield.

Section 1: Troubleshooting Guides & FAQs

Q1: I am attempting to synthesize HCFC-142a via the gas-phase fluorination of 1,1,2-trichloroethane (HCC-140), but my GC-MS shows almost exclusive formation of the HCFC-142 isomer. Why is this happening, and how can I fix it? Mechanistic Causality: The fluorination of HCC-140 (CH₂Cl-CHCl₂) involves nucleophilic attack by fluoride ions on the carbon centers. The secondary carbon (-CHCl₂) is significantly more electrophilic than the primary carbon (-CH₂Cl). During the halogen exchange over a Lewis acid catalyst (e.g., Cr₂O₃), the transition state at the -CHCl₂ group is better stabilized, leading to preferential substitution at this site[2]. Consequently, the reaction overwhelmingly yields 2-chloro-1,1-difluoroethane (HCFC-142) rather than your desired 1-chloro-1,2-difluoroethane (HCFC-142a). Solution: To achieve high selectivity for HCFC-142a, you must abandon the direct fluorination of HCC-140. The most selective synthetic route is the free-radical photochemical chlorination of 1,2-difluoroethane (HFC-152)[3]. Because HFC-152 possesses two equivalent carbon centers, radical chlorination inherently yields the correct isomer framework without competing regioselectivity issues.

Q2: During the photochemical chlorination of 1,2-difluoroethane, I am generating excessive amounts of 1,2-dichloro-1,2-difluoroethane (CFC-132). How do I suppress this over-chlorination? Mechanistic Causality: Free-radical halogenation is a statistical process. Once the first chlorine atom is added to form HCFC-142a, the remaining C-H bonds become slightly activated. If the conversion of the starting material is pushed too high, the local concentration of HCFC-142a increases, making it a competitive target for the chlorine radicals, resulting in over-chlorinated byproducts like CFC-132[4]. Solution: Operate the reactor at a strictly controlled, low conversion rate (typically <30%). Maintain a high molar excess of 1,2-difluoroethane relative to Cl₂ (e.g., a 5:1 ratio). This ensures that chlorine radicals statistically encounter the starting material rather than the product. Unreacted HFC-152 must be continuously separated and recycled.

Q3: When running gas-phase reactions over fluorinated chromia catalysts, I observe a rapid drop in conversion after 48 hours. What causes this deactivation? Mechanistic Causality: Dehydrohalogenation side-reactions occur on the acidic sites of the catalyst, forming unsaturated intermediates like 1,2-dichloroethylene (HCO-1130). These olefins undergo oligomerization and polymerize on the active metal sites, forming carbonaceous deposits (coking) that physically block the pores and reduce the chromium oxidation state[2]. Solution: Co-feed a trace amount of oxygen (1-2 mol% relative to the organic feed). The oxygen continuously oxidizes the carbonaceous precursors, preventing coke formation and maintaining the catalyst in its active, high-valent state without significantly impacting the main halogenation pathway.

Section 2: Experimental Protocols
Protocol: Highly Selective Synthesis of HCFC-142a via Photochemical Chlorination

Objective: Synthesize HCFC-142a from 1,2-difluoroethane (HFC-152) while suppressing over-chlorination. Self-Validating System: This protocol utilizes real-time GC monitoring to dynamically adjust reactant flow, ensuring the reaction remains in the kinetic regime that favors mono-chlorination.

  • Reactor Preparation: Utilize a continuous-flow photoreactor constructed from borosilicate glass (transparent to UV) lined with Hastelloy C fittings to resist HCl corrosion. Equip the reactor with a medium-pressure mercury vapor lamp (emission peak at 365 nm).

  • Reactant Feeding: Introduce gaseous 1,2-difluoroethane (HFC-152) and Cl₂ into a static mixer upstream of the reactor. Set the initial molar feed ratio to 5:1 (HFC-152 : Cl₂) to create a high-dilution environment.

  • Photochemical Initiation & Thermal Control: Ignite the UV lamp to initiate the radical chain reaction. The reaction is highly exothermic; circulate a cooling fluid through the reactor jacket to maintain the internal temperature strictly between 20°C and 30°C.

    • Validation Check: If the internal temperature exceeds 35°C, the radical propagation rate will cause a spike in CFC-132 formation. The system must be programmed to automatically trigger a reduction in the Cl₂ mass flow controller.

  • Real-Time Effluent Monitoring: Route a slipstream of the reactor effluent to an online Gas Chromatograph (GC).

    • Validation Check: Monitor the peak area ratio of HCFC-142a to CFC-132. If the CFC-132 peak exceeds 5% of the total product area, automatically increase the HFC-152 feed rate to lower the overall conversion percentage.

  • Quenching and Purification: Pass the effluent through a chilled water scrubber to absorb the HCl byproduct and unreacted Cl₂. Route the organic phase to a fractional distillation column. Collect the HCFC-142a fraction (boiling point approx. 16°C). Recycle the lighter HFC-152 fraction back to the reactor feed.

Section 3: Data Presentation

Table 1: Comparison of Synthesis Routes for HCFC-142a and Isomers

Synthesis RouteStarting MaterialPrimary ProductMajor ByproductTypical ConversionSelectivity to HCFC-142a
Photochemical Chlorination 1,2-difluoroethane (HFC-152)HCFC-142a CFC-13225 - 30%> 90%
Gas-Phase Fluorination 1,1,2-trichloroethane (HCC-140)HCFC-142 (Isomer)HFC-14370 - 85%< 5%
Hydrofluorination 1-chloro-2-fluoroethyleneHCFC-142a HCFC-14150 - 60%~ 70%

Note: Data synthesized from kinetic modeling and empirical patent literature[2],[3].

Section 4: Diagnostic Visualization

TroubleshootingFlow Start Issue: Low Yield or Selectivity in HCFC-142a Synthesis Isomer Main Byproduct is HCFC-142 (Isomer)? Start->Isomer OverRxn Main Byproduct is CFC-132 (Over-chlorination)? Start->OverRxn Deact Conversion Dropping (Catalyst Fouling)? Start->Deact ActIsomer Action: Abandon HCC-140 fluorination. Switch to Photochemical Chlorination of 1,2-Difluoroethane. Isomer->ActIsomer Yes ActOver Action: Reduce Conversion <30%. Increase HFC-152:Cl2 Feed Ratio to >5:1. OverRxn->ActOver Yes ActDeact Action: Co-feed 1-2% O2 to continuously oxidize coking precursors. Deact->ActDeact Yes

Decision tree for troubleshooting HCFC-142a synthesis yield and selectivity issues.

References
  • Title: 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry Source: Beilstein Journals URL: [Link]

  • Title: Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: METHOD FOR MANUFACTURING 2-CHLORO-1,1-DIFLUOROETHANE (HCFC-142), 1,1,2-TRIFLUOROETHANE (HFC-143) Source: European Patent Office (EPO) URL: [Link]

  • Title: Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra Source: The Journal of Physical Chemistry - ACS Publications URL: [Link]

Sources

Optimization

troubleshooting isomeric impurities in commercial 1-chloro-1,2-difluoroethane samples

Technical Support Center: Isomeric Impurities in 1-Chloro-1,2-difluoroethane Introduction: Welcome to the technical support guide for troubleshooting isomeric impurities in commercial 1-chloro-1,2-difluoroethane (HCFC-14...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Isomeric Impurities in 1-Chloro-1,2-difluoroethane

Introduction: Welcome to the technical support guide for troubleshooting isomeric impurities in commercial 1-chloro-1,2-difluoroethane (HCFC-142a, CAS: 338-64-7). In high-stakes research and pharmaceutical development, the purity of a reagent is not merely a matter of quality but a cornerstone of experimental validity, reproducibility, and safety. 1-chloro-1,2-difluoroethane is a valuable fluorinated building block, but its synthesis can often lead to the co-production of structural isomers with vastly different physical and chemical properties. This guide provides a structured, in-depth approach to identifying, quantifying, and removing these impurities to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities in a commercial sample of 1-chloro-1,2-difluoroethane?

The most prevalent isomeric impurity is 1-chloro-1,1-difluoroethane (HCFC-142b, CAS: 75-68-3).[1][2] Another potential isomer, though often less common, is 2-chloro-1,1-difluoroethane (HCFC-142).[3][4] These compounds share the same molecular formula (C₂H₃ClF₂) but differ in the arrangement of atoms. Due to the nature of industrial synthesis, particularly the fluorination of chlorinated ethane precursors, a mixture of these isomers is often produced.[3]

Q2: Why is the presence of these isomers a concern for my experiments?

Isomeric impurities are a critical concern because structure dictates function and reactivity. The different placement of the chlorine and fluorine atoms significantly alters the molecule's properties:

  • Vastly Different Physical Properties: As shown in the table below, the boiling points of the primary isomers are dramatically different. This can affect reaction conditions, especially in pressure-sensitive or temperature-controlled systems.

  • Altered Reactivity: The electronic and steric environments around the reactive sites differ between isomers. This can lead to unexpected side products, lower yields of the desired product, or a complete failure of the intended reaction.

  • Analytical Complications: In analytical techniques like NMR, the signals from different isomers can overlap or be misinterpreted, leading to incorrect structural elucidation of your final product.

  • Regulatory & Safety Implications: In drug development, any unintended impurity can have toxicological consequences and create significant regulatory hurdles. Ensuring the purity of starting materials is a fundamental requirement.

Q3: How are these isomeric impurities formed?

These impurities are typically byproducts of the manufacturing process. A common industrial route is the hydrofluorination of chlorinated ethanes or ethylenes.[3][5] For example, when reacting 1,1,2-trichloroethane with hydrogen fluoride (HF), the substitution of chlorine with fluorine can occur at different positions, leading to a product stream containing multiple isomers that must then be separated.[5] The specific catalyst, temperature, and pressure conditions used in the synthesis will influence the final ratio of these isomers.

Q4: What is the most effective first step to identify and quantify these impurities in my sample?

The gold-standard technique for initial analysis is Gas Chromatography-Mass Spectrometry (GC-MS) .[6] This method provides two critical dimensions of data:

  • Chromatographic Separation (GC): It separates volatile compounds based on their boiling points and affinity for the GC column. The significant difference in boiling points between 1-chloro-1,2-difluoroethane and its isomers allows for excellent separation.

  • Mass-based Identification (MS): It provides a mass spectrum for each separated peak, which acts as a molecular fingerprint, allowing for positive identification against a spectral library.

For accurate quantification, ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is an exceptionally powerful complementary technique, as it can provide molar ratios of different fluorine-containing species without the need for individual calibration standards for each impurity.[6]

Troubleshooting Guide: A Practical Approach

This section addresses common issues encountered in the lab when dealing with potentially impure 1-chloro-1,2-difluoroethane.

Scenario 1: My GC-MS analysis shows multiple unexpected peaks.

If your chromatogram displays more than the expected single peak for your product, it is highly likely that your sample contains isomeric or other process-related impurities.

Logical Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying unknown peaks in your GC-MS data.

G Diagram 1: GC-MS Impurity Identification Workflow start Start: Unexpected peaks in GC-MS chromatogram check_bp Step 1: Compare retention times. Higher BP = Longer RT. start->check_bp analyze_ms Step 2: Analyze mass spectrum of each impurity peak. check_bp->analyze_ms 1-chloro-1,2-difluoroethane (BP 35°C) should have a later RT than 1-chloro-1,1-difluoroethane (BP -9.6°C) library_search Step 3: Compare experimental MS with a spectral library (e.g., NIST). analyze_ms->library_search confirm_id Step 4: Confirm identity. Does MS match known isomers (e.g., HCFC-142b)? library_search->confirm_id quantify Step 5: Quantify impurity using peak area percentage. confirm_id->quantify Yes accept Purity acceptable. Proceed with experiment. confirm_id->accept No (Unknown Impurity, Further investigation needed) purify Step 6: Purity unacceptable. Proceed to purification. quantify->purify If purity < required spec quantify->accept If purity meets spec

Caption: A step-by-step workflow for identifying isomeric impurities using GC-MS data.

Scenario 2: My reaction yield is low or I'm getting unexpected byproducts.

Impurities in your starting material are a common cause of poor reaction outcomes. The isomeric impurity, 1-chloro-1,1-difluoroethane (HCFC-142b), is generally less reactive and more stable than 1-chloro-1,2-difluoroethane. Its presence effectively lowers the concentration of your true reactant and may not participate in the reaction, leading to lower yields based on initial mass.

Corrective Action Plan:

  • Verify Purity: Immediately analyze an aliquot of your starting material using the GC-MS protocol provided below to confirm the presence and quantity of impurities.

  • Purify the Reagent: If significant impurities (>1-2%) are detected, you must purify the bulk material before proceeding. Given the large difference in boiling points, fractional distillation is the most effective and practical method.[7][8]

  • Re-run Reaction: Use the purified 1-chloro-1,2-difluoroethane and observe if the reaction performance improves.

Detailed Experimental Protocols

Data Summary: Physical Properties of Isomers

This table summarizes the key physical properties that enable analytical separation and purification.

Property1-chloro-1,2-difluoroethane (Target) 1-chloro-1,1-difluoroethane (Impurity)
CAS Number 338-64-7[9]75-68-3[1]
Synonym HCFC-142aHCFC-142b, R-142b[2]
Molecular Weight 100.50 g/mol [9]100.49 g/mol [2]
Boiling Point 35 °C [4]-9.6 °C [2]
Protocol 1: GC-MS Analysis for Impurity Profiling

This protocol is designed for the separation and identification of volatile halogenated isomers.[6]

  • Instrumentation:

    • Gas Chromatograph with a Mass Selective Detector (MSD).

    • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 200 °C.

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of these compounds.

  • Sample Preparation:

    • As 1-chloro-1,2-difluoroethane is a low-boiling liquid, it must be handled with care. Chill the sample vial before opening.

    • Prepare a dilute solution (e.g., 1 µL of sample in 1 mL of a volatile solvent like dichloromethane or pentane) in a sealed GC vial. Alternatively, for quantification of highly volatile impurities like HCFC-142b, headspace analysis is preferred.[6]

  • GC Method:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 35 °C, hold for 3 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Hold at 150 °C for 2 minutes.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan from m/z 30 to 200 for initial identification.

    • For improved sensitivity and quantification of known impurities, Selected Ion Monitoring (SIM) mode can be used.[10]

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram.

    • Identify the peak for 1-chloro-1,2-difluoroethane (will have the longer retention time).

    • Identify impurity peaks by matching their mass spectra against a reference library (e.g., NIST).

    • Calculate purity by area percent: (Area of product peak / Total area of all peaks) x 100.

Protocol 2: Purification by Fractional Distillation

This method leverages the significant boiling point difference between the isomers to achieve high purity.[7][8]

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the diagram below in a well-ventilated fume hood.

    • Use a round-bottom flask as the distillation pot, fitted with a fractionating column (e.g., a Vigreux column).

    • Place a thermometer at the head of the column to monitor the vapor temperature.

    • Connect the column to a condenser with a chilled water supply.

    • Use a receiving flask to collect the purified product. It is crucial to cool the receiving flask (e.g., in an ice bath) to prevent loss of the purified product due to its volatility.

G Diagram 2: Fractional Distillation Setup cluster_0 A Heating Mantle B Distillation Flask (Impure Sample) C Fractionating Column B->C Vapor Rises D Thermometer E Condenser (Coolant Out) C->E Vapor to Condenser G Receiving Flask (In Ice Bath) E->G Condensed Liquid (Purified Product) F (Coolant In)

Sources

Troubleshooting

Technical Support Center: Optimizing 1-Chloro-1,2-Difluoroethane (HCFC-142a) Catalytic Reactions

Welcome to the Technical Support Center for the catalytic conversion of 1-chloro-1,2-difluoroethane (HCFC-142a). The primary industrial and synthetic application of HCFC-142a is its dehydrochlorination to produce 1,2-dif...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the catalytic conversion of 1-chloro-1,2-difluoroethane (HCFC-142a). The primary industrial and synthetic application of HCFC-142a is its dehydrochlorination to produce 1,2-difluoroethylene (HFO-1132), a highly valuable fluorinated building block used in advanced materials and pharmaceutical development[1].

However, scaling this reaction frequently introduces challenges related to rapid catalyst deactivation and the formation of complex fluorinated or chlorinated byproducts[2][3]. As a Senior Application Scientist, I have structured this guide to provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your reaction yields and maintain scientific integrity.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My metal-fluoride catalyst (e.g., BaF₂ or MgF₂) loses activity rapidly after 10-15 hours on stream. How can I prevent this? A1: The primary reaction is the dehydrochlorination of HCFC-142a, which yields the desired HFO-1132 and a stoichiometric amount of hydrogen chloride (HCl)[1]. The rapid deactivation you are observing is caused by the accumulation of this byproduct HCl. At elevated temperatures, HCl aggressively chlorinates the active fluoride or oxide sites on the catalyst surface (e.g., converting active BaF₂ into inactive BaCl₂)[3]. Corrective Action: You must implement an active HCl removal strategy.

  • Increase Gas Hourly Space Velocity (GHSV): Reducing the residence time of HCl in the catalyst bed minimizes secondary halogen-exchange reactions.

  • Cascade Catalysis: Introduce a secondary alkyne (such as acetylene) into a one-pot cascade system. The acetylene acts as an in-situ HCl scavenger, undergoing hydrochlorination to form vinyl chloride monomer (VCM), thereby protecting the primary catalyst from chlorination[3].

Q2: GC/MS analysis of my product stream shows significant amounts of 1-chloro-1-fluoroethylene. How do I suppress this byproduct? A2: The formation of 1-chloro-1-fluoroethylene is the result of an alternative dehydrofluorination pathway, where the HCFC-142a molecule loses HF instead of HCl[2]. Because the C-F bond is thermodynamically stronger than the C-Cl bond, this side reaction is typically triggered by overly acidic catalyst sites that excessively polarize the C-F bond, or by operating at excessively high temperatures. Corrective Action:

  • Catalyst Doping: Dope your transition metal catalysts (e.g., Pd, Ni, or Zn)[4] with alkali metals (like Li or Na)[1]. This neutralizes the strong Lewis acid sites responsible for unwanted C-F bond cleavage.

  • Temperature Control: Ensure the fixed-bed reactor temperature does not exceed 350°C.

Q3: My reaction yields a suboptimal ratio of (Z)-HFO-1132 to (E)-HFO-1132. How can I enrich the (E)-isomer without generating more byproducts? A3: HFO-1132 exists as both E (trans) and Z (cis) isomers, which have distinct boiling points (-53.1 °C and -26.0 °C, respectively)[4]. If your catalytic process thermodynamically favors the Z-isomer, you can utilize a post-reaction thermal isomerization step. Corrective Action: Pass the purified HFO-1132 mixture through a secondary, catalyst-free reactor at temperatures ≥600°C[5]. Performing this at high temperatures in the absence of a catalyst is critical; introducing a catalyst at these temperatures leads to molecular decomposition and the formation of unwanted fluoromethanes[5].

Section 2: Quantitative Data & Benchmarks

To assist in catalyst selection and process optimization, the following table summarizes the typical performance and byproduct tendencies of various catalytic systems used in the gas-phase dehydrochlorination of HCFC-142a.

Catalyst SystemOptimal Temp (°C)Primary Byproduct RiskByproduct MechanismRecommended Mitigation
Pd/C or Ru/C 200 - 250Over-reduction (Ethanes)Hydrogenation (if H₂ is present)Strictly control gas feed purity; avoid H₂ carrier gas.
BaF₂ / Metal Fluorides 300 - 350Catalyst ChlorinationHalogen exchange with byproduct HClUse cascade hydrochlorination or high GHSV.
Unmodified Lewis Acids 350 - 4001-chloro-1-fluoroethyleneAlternative dehydrofluorinationDope with alkali metals (Na, K) to reduce acidity.

Section 3: Standard Operating Procedures (SOPs)

Below is a self-validating, step-by-step methodology for conducting the gas-phase reaction to maximize HFO-1132 selectivity while managing byproduct formation[6].

Phase 1: Catalyst Pre-treatment & Activation

  • Load the selected metal-based catalyst (e.g., 0.1 to 3 mass% relative to the reactant flow) into a tubular fixed-bed reactor[6].

  • Purge the system with inert Nitrogen (N₂) at a flow rate of 50 mL/min to ensure an oxygen-free environment.

  • Ramp the reactor temperature to 350°C and hold for 2 hours to remove adsorbed moisture and activate the catalytic sites[3].

Phase 2: Reaction Initiation

  • Vaporize the HCFC-142a precursor in a pre-heater set to 80°C.

  • Introduce the vaporized HCFC-142a into the reactor using N₂ as a carrier gas. Adjust the mass flow controllers to maintain a GHSV of 500 h⁻¹.

  • Maintain the reactor bed temperature strictly between 250°C and 350°C to prevent thermal cracking and alternative dehydrofluorination[2][6].

Phase 3: Byproduct Scrubbing and Product Isolation

  • Direct the reactor effluent through an alkaline scrubber (e.g., 10% NaOH aqueous solution) to immediately neutralize the byproduct HCl[3][6].

  • Pass the neutralized gas stream through a desiccant bed (e.g., 3Å molecular sieves) to remove trace water introduced during scrubbing.

  • Condense the product stream in a cryogenic trap (dry ice/acetone) and separate the (E) and (Z) isomers of HFO-1132 via fractional distillation[4].

Section 4: Process Visualizations

Pathway HCFC 1-Chloro-1,2-difluoroethane (HCFC-142a) HFO 1,2-Difluoroethylene (HFO-1132) + HCl HCFC->HFO Dehydrochlorination (Desired) CFO 1-Chloro-1-fluoroethylene + HF HCFC->CFO Dehydrofluorination (Byproduct) Deact Catalyst Chlorination (Deactivation) HFO->Deact HCl Accumulation

Reaction pathways of HCFC-142a highlighting desired products and byproduct-induced deactivation.

Workflow N1 N2 Purge & Pre-treatment N3 Catalytic Fixed-Bed Reactor (250-350°C) N1->N3 N2 HCFC-142a Vaporization N2->N3 N4 Alkaline Scrubber (HCl Removal) N3->N4 Crude Gas N5 Cryogenic Distillation N4->N5 HFO-1132

Step-by-step experimental workflow for the continuous gas-phase dehydrochlorination of HCFC-142a.

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Optimization

Technical Support Center: GC Resolution Troubleshooting for Chlorodifluoroethane Isomers

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals who require field-proven strategies for optimizing the Gas Chromatography (GC) sepa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals who require field-proven strategies for optimizing the Gas Chromatography (GC) separation of chlorodifluoroethane isomers. Assessing the purity of volatile halogenated compounds like HCFC-142b requires precise control over stationary phase chemistry and thermodynamics to prevent co-elution of trace isomers.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve the most common chromatographic failures encountered when analyzing chlorodifluoroethane isomers.

GC_Troubleshooting Start Poor GC Resolution: Chlorodifluoroethane Isomers Diag1 Identify Chromatographic Symptom Start->Diag1 Symp1 Main Peak (HCFC-142b) Tailing / Fronting Diag1->Symp1 Symp2 Trace Isomers Co-eluting (HCFC-142a & HCFC-142) Diag1->Symp2 Act1A Increase Split Ratio (e.g., 100:1 to 200:1) Symp1->Act1A Act1B Use Thicker Film Column (df ≥ 1.4 µm) Symp1->Act1B Diag2 Evaluate Stationary Phase Symp2->Diag2 Phase1 100% PDMS (Non-Polar) Fails due to identical B.P. Diag2->Phase1 Phase2 624-Type / PLOT Column Dipole/Shape Selectivity Diag2->Phase2 Act2A Switch to Mid-Polar Phase (6% Cyanopropylphenyl) Phase1->Act2A Act2B Optimize Oven Ramp (Start Isothermal ≤ 35 °C) Phase2->Act2B

Diagnostic workflow for troubleshooting GC resolution issues with volatile chlorodifluoroethane isomers.

Quantitative Isomer Data

Understanding the physical properties of the target analytes is the foundation of chromatographic method development. The table below summarizes the critical metrics that dictate separation behavior.

IsomerIUPAC NameChemical FormulaBoiling Point (°C)Chromatographic Challenge
HCFC-142b 1-chloro-1,1-difluoroethane CH3​CClF2​ -9.2High volatility causes severe column overload and peak tailing[1].
HCFC-142a 1-chloro-1,2-difluoroethane CH2​FCHClF ~35.0Co-elutes with HCFC-142 on standard non-polar columns.
HCFC-142 2-chloro-1,1-difluoroethane CH2​ClCHF2​ 35.1Critical pair with HCFC-142a; requires dipole selectivity[2].

Knowledge Base & FAQs

Q: Why do HCFC-142a and HCFC-142 co-elute on a standard DB-1 (100% PDMS) column? A: Gas chromatography on a 100% dimethylpolysiloxane (PDMS) column separates analytes almost entirely through dispersive forces, which correlate directly with boiling point. Because HCFC-142a and HCFC-142 both have boiling points of approximately 35 °C[2], their dispersive interactions with the PDMS phase are nearly identical. To resolve this critical pair, you must exploit differences in their molecular dipole moments. Switching to a "624-type" stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) introduces a strong permanent dipole. The cyanopropyl groups interact differentially with the distinct charge distributions of the asymmetrical HCFC-142a versus the more symmetrical HCFC-142, providing the necessary selectivity ( α ) for baseline resolution[3].

Q: My main product peak (HCFC-142b) is tailing severely, masking early-eluting trace impurities. How can I correct this? A: Severe tailing or fronting of a highly volatile main component like HCFC-142b (boiling point -9.2 °C)[1] is a classic symptom of column overload. This occurs when the mass of the analyte exceeds the sample capacity of the stationary phase, disrupting the linear adsorption isotherm. To fix this, you must alter the phase ratio ( β ) by using a column with a thicker film (e.g., df​=1.4μm to 3.0μm )[4]. Additionally, reduce the on-column mass by increasing the injection split ratio (e.g., from 50:1 to 100:1). Finally, ensure your initial oven temperature is sufficiently low (35 °C or sub-ambient) to focus the volatile band at the head of the column before the temperature ramp begins.

Q: Is FID sufficient for impurity profiling of these isomers, or should I use MS/ECD? A: While a Flame Ionization Detector (FID) is universal for organic compounds, its sensitivity to highly halogenated, low-carbon molecules like chlorodifluoroethanes is relatively poor. For rigorous purity assessment and trace isomer detection, Gas Chromatography-Mass Spectrometry (GC-MS) or an Electron Capture Detector (ECD) is superior[3]. GC-MS operated in Selected Ion Monitoring (SIM) mode allows for spectral deconvolution—meaning even if trace isomers partially co-elute, you can quantify them independently using unique fragment ions (e.g., m/z 65 and 85)[4].

Self-Validating Experimental Protocol

This methodology utilizes a thick-film, mid-polar column to achieve baseline separation of the HCFC-142 isomer series. The protocol includes an integrated System Suitability Test (SST) to guarantee self-validation before any sample analysis occurs.

Step 1: Instrument Configuration
  • System: GC-MS (e.g., Agilent 7890/5977 or Shimadzu GCMS-TQ8040)[4].

  • Column: 624-type phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane), 60 m × 0.25 mm ID × 1.4 µm film thickness (e.g., InertCap 624 or DB-624)[4].

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

Step 2: Injection Parameters
  • Inlet Temperature: 150 °C.

  • Injection Mode: Split. Set the split ratio to 100:1 to prevent column overload from the highly volatile HCFC-142b matrix.

  • Injection Volume: 250 µL via a gas-tight syringe or automated Gas Sampling Valve (GSV).

Step 3: Oven Temperature Program
  • Initial Hold: 35 °C for 5.0 minutes. (This isothermal hold is critical for cryo-focusing the -9.2 °C boiling point HCFC-142b)[1].

  • Ramp: 10 °C/min to 150 °C.

  • Final Hold: 150 °C for 2.0 minutes to clear the column of heavier halogenated byproducts.

Step 4: MS Detection (SIM Mode)
  • Transfer Line / Source Temp: 200 °C / 230 °C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • SIM Ions: Monitor m/z 65.0, 85.0, and 100.0 (molecular ion) for highly specific isomer tracking[4].

Step 5: System Suitability & Self-Validation (Crucial)

Before analyzing unknown batches, inject a calibration standard containing 10 ppm each of HCFC-142b, HCFC-142a, and HCFC-142.

  • Validation Metric: Calculate the chromatographic resolution ( Rs​ ) between the critical pair (HCFC-142a and HCFC-142).

  • Formula: Rs​=w1​+w2​2(tR2​−tR1​)​

  • Autonomous Action: If Rs​≥1.5 , the system is validated for baseline separation. If Rs​<1.5 , the system fails validation. The operator must autonomously decrease the initial oven temperature to 30 °C or perform inlet maintenance (e.g., replace the deactivated liner) before proceeding.

References

  • Source: nih.
  • Source: chemicalbook.
  • Source: shimadzu.
  • Source: benchchem.

Sources

Troubleshooting

overcoming low solubility issues with 1-chloro-1,2-difluoroethane organic mixtures

Welcome to the Advanced Solvent Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex physicochemical challenges associated with halogenated solv...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Solvent Troubleshooting Center. As a Senior Application Scientist, I frequently guide drug development professionals through the complex physicochemical challenges associated with halogenated solvents.

1-Chloro-1,2-difluoroethane (HCFC-142a) is a versatile, moderately lipophilic solvent with a boiling point of 35.1 °C[1]. While excellent for specific synthetic intermediates, its lack of hydrogen-bond donating capacity often leads to poor kinetic solubility for modern, highly crystalline New Chemical Entities (NCEs)[2]. This guide provides field-proven, self-validating methodologies to troubleshoot and resolve low solubility and phase-separation issues in HCFC-142a organic mixtures.

Diagnostic Solubility Workflow

Before altering your formulation, use the following decision matrix to identify the thermodynamic or kinetic barrier preventing solvation.

Workflow Start Solute Precipitates in HCFC-142a Mixture CheckPhase Is it a Biphasic (Aqueous/Organic) System? Start->CheckPhase CheckTemp Is the API Thermally Stable? CheckPhase->CheckTemp No ActionPTC Add Phase Transfer Catalyst (e.g., TBAB) CheckPhase->ActionPTC Yes ActionCoSolvent Add Volatile Co-Solvent (Methanol/THF) CheckTemp->ActionCoSolvent No ActionPressure Use Pressurized Heating (T > 35.1°C) CheckTemp->ActionPressure Yes

Caption: Decision matrix for resolving HCFC-142a solubility and phase-separation issues.

Frequently Asked Questions (FAQs)

Q1: Why does my Active Pharmaceutical Ingredient (API) exhibit poor kinetic solubility in 1-chloro-1,2-difluoroethane at room temperature? Causality & Explanation: Halogenation increases the overall lipophilicity of a system, which enhances passive permeation but can impede solvation of highly polar molecules[3]. HCFC-142a is a halogenated solvent that lacks hydrogen-bond donors. Modern NCEs often possess high crystal lattice energies. If the enthalpy of fusion (energy required to break the crystal lattice) exceeds the energy released by the weak dipole-dipole interactions between the API and HCFC-142a, the drug will not dissolve, leading to poor kinetic solubility and low bioavailability[4].

Q2: I am using HCFC-142a as a volatile solvent for spray drying Amorphous Solid Dispersions (ASDs). How can I increase API solubility without changing the primary solvent? Causality & Explanation: Spray drying is a premier technology for manufacturing ASDs due to its rapid drying rate and ability to kinetically trap drugs in an amorphous state[2]. To increase solubility in a low-boiling solvent like HCFC-142a (BP: 35.1 °C)[1], you must employ a pressurized "warm process"[2]. By applying pressure, you can heat the solvent above its atmospheric boiling point, shifting the thermodynamic equilibrium to favor solvation. Alternatively, introducing a volatile co-solvent (e.g., THF or Methanol) acts as a temporary lattice disruptor that is easily removed during secondary drying[2].

Q3: During liquid-liquid extraction, my compound forms a "rag layer" (precipitate) at the interface of the HCFC-142a/aqueous mixture. How do I resolve this? Causality & Explanation: Interfacial precipitation occurs when a solute is insoluble in both the aqueous phase and the organic phase at the operating pH. First, adjust the aqueous pH to ensure the compound is fully unionized, driving it into the HCFC-142a phase. If the compound remains insoluble, adding a Phase Transfer Catalyst (PTC) like tetrabutylammonium bromide (TBAB) will form a highly lipophilic ion pair with the API, significantly enhancing its solubility in the fluorinated organic phase.

Q4: Could my solubility issues be related to solvent isomer impurities? Causality & Explanation: Absolutely. 1-Chloro-1,2-difluoroethane (HCFC-142a) is a liquid at standard room temperature with a boiling point of 35.1 °C[1]. However, its structural isomer, 1-chloro-1,1-difluoroethane (HCFC-142b), is a gas at room temperature (BP: -9.2 °C). If your solvent batch is contaminated with the 142b isomer, the effective density and solvation capacity of the mixture will drop unpredictably at standard temperature and pressure (STP), causing sudden solute precipitation. Always verify isomeric purity via GC-MS.

Solvation Thermodynamics in Fluorinated Mixtures

To successfully formulate with HCFC-142a, one must understand the thermodynamic cycle of solvation. Co-solvents or heat must first disrupt the solid crystal lattice before the fluorinated solvent can stabilize the free molecules.

Mechanism Solid Solid API Crystal Disrupted Lattice Disruption Solid->Disrupted Heat / Co-solvent Solvated Solvated API Solid->Solvated Direct Solvation (Low Yield) Disrupted->Solvated HCFC-142a Interaction

Caption: Thermodynamic pathway of API solvation in HCFC-142a mixtures.

Quantitative Data: Co-Solvent Compatibility

When HCFC-142a alone cannot overcome the lattice energy of your API, use the following empirically validated co-solvents to bridge the polarity gap.

Co-SolventBoiling Point (°C)Dielectric Constant (ε)Recommended Volumetric RatioPrimary Mechanistic Function
HCFC-142a 35.1~5.0Base SolventPrimary halogenated carrier
Dichloromethane (DCM) 39.69.120% - 50%Halogenated bridge, viscosity reduction
Methanol 64.732.75% - 15%H-bond donor, lattice disruptor
Tetrahydrofuran (THF) 66.07.510% - 20%Solvation aid for high-MW solutes

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Each step contains an internal check to ensure the physical chemistry is behaving as predicted.

Protocol A: Pressurized Co-Solvent Solubilization for Spray Drying

Use this protocol when preparing high-concentration ASD feed solutions where the API exhibits low organic solubility.

  • Baseline Assessment: Suspend 50 mg of the target API in 10 mL of pure HCFC-142a at 20 °C. Filter through a 0.45 µm PTFE syringe filter and measure the concentration via HPLC.

    • Validation Check: This establishes your baseline thermodynamic solubility. If recovery is <1 mg/mL, proceed to Step 2.

  • Co-Solvent Integration: Add 10% v/v Methanol to the HCFC-142a. The methanol acts as a hydrogen-bond donor to disrupt the API's crystal lattice.

  • Pressurized Heating (Warm Process): Transfer the mixture to a pressure-rated, jacketed stainless steel vessel. Seal and heat the system to 45 °C (approximately 10 °C above the atmospheric boiling point of HCFC-142a)[1][2].

    • Validation Check: Monitor the pressure gauge. The system should stabilize at approximately 1.5 to 2.5 bar. A stable pressure indicates a sealed system with no volatile loss.

  • Equilibration & Verification: Agitate at 300 RPM for 60 minutes. Cool the system back to 25 °C before depressurizing. Filter and re-analyze the solution via HPLC.

    • Validation Check: A >3-fold increase in the Area Under the Curve (AUC) compared to Step 1 confirms successful lattice disruption and stable kinetic solvation.

Protocol B: Phase-Transfer Catalyzed (PTC) Extraction

Use this protocol when extracting intermediates from aqueous synthesis into HCFC-142a, and a precipitate forms at the phase interface.

  • Phase Preparation: Prepare a 1:1 volumetric mixture of HCFC-142a and your aqueous API mixture. Ensure the aqueous phase pH is adjusted to at least 2 units away from the API's pKa to promote unionization.

  • Interfacial Observation: Mix vigorously for 5 minutes and allow the phases to settle.

    • Validation Check: Visually inspect the interface. The presence of an opaque "rag layer" confirms that the API is rejecting both the highly polar aqueous phase and the highly lipophilic fluorinated phase.

  • PTC Introduction: Add 0.05 molar equivalents of Tetrabutylammonium bromide (TBAB) directly to the biphasic mixture. TBAB will form a lipophilic ion pair with the API.

  • Extraction & Recovery: Agitate vigorously for 15 minutes, then allow 10 minutes for phase separation.

    • Validation Check: The complete disappearance of the interfacial rag layer and a visually clear, distinct boundary between the water and HCFC-142a phases validates the successful phase transfer. Extract the lower organic layer and quantify API recovery via UV-Vis spectroscopy.

References

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Drug Development & Delivery URL:[Link]

  • 338-64-7 | 1-Chloro-1,2-difluoroethane ChemIndex URL: [Link]

  • Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability MDPI URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of FTIR spectroscopy results for 1-chloro-1,2-difluoroethane purity

Validation of FTIR Spectroscopy Results for 1-Chloro-1,2-Difluoroethane Purity: A Comparative Guide As the pharmaceutical and specialty chemical industries demand increasingly stringent quality controls, the purity valid...

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Author: BenchChem Technical Support Team. Date: March 2026

Validation of FTIR Spectroscopy Results for 1-Chloro-1,2-Difluoroethane Purity: A Comparative Guide

As the pharmaceutical and specialty chemical industries demand increasingly stringent quality controls, the purity validation of halogenated intermediates like 1-chloro-1,2-difluoroethane (C₂H₃ClF₂) has become a critical analytical focus. Because this compound is frequently utilized as a solvent, refrigerant, or synthetic intermediate, the presence of trace isomers (such as 1-chloro-1,1-difluoroethane) or residual halocarbons can severely compromise downstream reactions and regulatory compliance.

This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative modalities, detailing a self-validating experimental workflow grounded in International Council for Harmonisation (ICH) and Environmental Protection Agency (EPA) standards.

The Mechanistic Advantage of FTIR for Halocarbons

To understand why FTIR is a frontline tool for 1-chloro-1,2-difluoroethane analysis, we must look at the molecule's physical chemistry. The compound contains highly electronegative fluorine and chlorine atoms, which induce intense dipole moment changes during molecular vibration. This physical property makes FTIR an exceptionally sensitive technique for macroscopic purity assessment, as the C-F and C-Cl stretching modes produce high-absorbance bands that are difficult to obscure.

According to high-resolution infrared spectral analyses, the primary IR bands for 1-chloro-1,2-difluoroethane occur at 3000m, 2970m, 1120sB, 1090mB, 1050sA, 900mB, 810sA, and 480mC [1].

  • C-H Stretching (3000, 2970 cm⁻¹): Confirms the alkane backbone.

  • C-F Stretching (1120, 1090, 1050 cm⁻¹): These strong, broad bands are the primary quantitative markers for the difluoro- groups.

  • C-Cl Stretching (810 cm⁻¹): Serves as a distinct marker to differentiate the compound from non-chlorinated fluorocarbons.

Modality Comparison: FTIR vs. GC-MS

While FTIR is powerful for identifying functional groups and molecular structures through infrared absorption patterns, Gas Chromatography-Mass Spectrometry (GC-MS) separates and identifies individual compounds based on their mass-to-charge (m/z) ratios[2]. Relying on a single analytical method introduces a high risk of blind spots; therefore, an orthogonal approach is recommended.

Table 1: Comparative Analysis of Analytical Modalities for Halocarbon Purity

Analytical ParameterFTIR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Primary Mechanism Vibrational frequencies of molecular bondsThermal separation and mass-to-charge (m/z) ratio
Sample Destruction Non-destructive; allows for sample recoveryDestructive (thermal decomposition/ionization)
Isomer Differentiation Excellent (distinct macroscopic structural fingerprint)Good (requires specific column separation for isomers)
Trace Impurity Detection Moderate (LOD ~0.1% - 1%)Excellent (LOD < ppm levels)[2]
Analysis Speed Rapid (real-time to minutes)Moderate (15 - 45 minutes per run)
Orthogonal Validation Logic

According to the ICH Q2(R2) guidelines, specificity and selectivity can be verified by demonstrating that the measured result of an analyte is comparable to a second, well-characterized analytical procedure that applies a different measurement principle[3]. By fusing FTIR's structural confirmation with GC-MS's trace sensitivity, laboratories can achieve a comprehensive purity profile.

Orthogonal_Validation Sample 1-Chloro-1,2-difluoroethane Batch FTIR FTIR Spectroscopy (Macroscopic Purity) Sample->FTIR GCMS GC-MS (Trace Impurities) Sample->GCMS DataFusion Orthogonal Data Fusion (ICH Q2(R2) Sec 3.1.1.2) FTIR->DataFusion Functional Groups GCMS->DataFusion m/z Ratio Cert Validated Purity Certification DataFusion->Cert

Figure 1: Orthogonal validation logic combining FTIR and GC-MS modalities.

Self-Validating FTIR Experimental Protocol

To ensure trustworthiness, the analytical workflow must be a self-validating system. The following protocol incorporates internal QA spikes and continuous calibration verification (CCV) to ensure that matrix effects do not suppress the analyte signal, fulfilling EPA self-validation requirements[4].

Step 1: System Suitability and Background Subtraction

  • Action: Purge the FTIR gas cell with high-purity Nitrogen (N₂) or Zero Air and collect a background spectrum (400 - 4000 cm⁻¹, 0.5 cm⁻¹ resolution).

  • Causality: Atmospheric interferants, specifically CO₂ (2350 cm⁻¹) and H₂O vapor, can mask critical C-F and C-Cl stretching regions. A high-quality background scan mathematically eliminates these baseline anomalies.

Step 2: Calibration Transfer Standard (CTS) Verification

  • Action: Introduce a NIST-traceable gravimetric standard (e.g., ethylene) into the cell[4].

  • Causality: This verifies the optical path length and detector response. If the measured absorbance deviates by >2% from historical data, the system halts, preventing the collection of invalid sample data.

Step 3: Sample Introduction and Spectral Acquisition

  • Action: Extract the vapor-phase 1-chloro-1,2-difluoroethane sample into the evacuated closed-path gas cell. Collect a minimum of 32 co-added scans to improve the signal-to-noise ratio.

  • Causality: Co-adding scans reduces random electronic detector noise, isolating the true vibrational frequencies of the halocarbon.

Step 4: QA Spiking (Self-Validation)

  • Action: Spike the sample with a known concentration of a surrogate standard (e.g., sulfur hexafluoride, SF₆)[4].

  • Causality: If the recovery of the spiked surrogate falls outside the 90-110% range, the system automatically flags the run for matrix interference. This ensures the protocol is self-validating and prevents false purity certifications.

FTIR_Workflow Start Sample Conditioning & Introduction Blank Background Scan (N2 Purge) Start->Blank Scan FTIR Sample Scan (400 - 4000 cm⁻¹) Blank->Scan Sub Spectral Subtraction (H2O, CO2 Removal) Scan->Sub Peak Peak Integration (C-F & C-Cl Stretches) Sub->Peak Valid Self-Validation (QA Spikes & CCV) Peak->Valid

Figure 2: Self-validating FTIR workflow for halocarbon purity analysis.

Data Presentation & ICH Q2(R2) Compliance

To finalize the validation of the FTIR method for 1-chloro-1,2-difluoroethane, the analytical data must be evaluated against the ICH Q2(R2) parameters for quantitative impurity testing[3].

Table 2: ICH Q2(R2) Validation Parameters for 1-Chloro-1,2-difluoroethane

Validation CharacteristicAcceptance CriterionExperimental Evidence Required
Specificity Positive identification against referenceSpectral matching of the 1120, 1090, 1050, and 810 cm⁻¹ bands with a >0.95 correlation coefficient[1].
Linearity R² ≥ 0.99 across the working rangeA linear relationship between infrared absorption and compound concentration evaluated across 5 concentration levels[4],[3].
Accuracy 98.0% – 102.0% recoveryAssessed using a minimum of 9 determinations over 3 concentration levels via the QA spiking method[3].
Precision (Repeatability) RSD ≤ 2.0%6 independent sample measurements of the 1050 cm⁻¹ C-F stretching band under identical operating conditions.

Conclusion

FTIR spectroscopy provides an exceptionally reliable, non-destructive method for validating the purity of 1-chloro-1,2-difluoroethane. By targeting its unique C-F and C-Cl vibrational frequencies, analysts can rapidly confirm macroscopic identity. However, to achieve a truly rigorous, regulatory-compliant purity profile, FTIR should be utilized as part of a self-validating system and cross-referenced with GC-MS to detect trace-level isomers and volatile organic impurities.

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Comparative

A Comparative Benchmarking Guide: 1-Chloro-1,2-difluoroethane (HCFC-142b) vs. Modern HFO Refrigerants

Introduction: The Imperative for Refrigerant Evolution The field of refrigerant technology is in a constant state of evolution, driven by the dual imperatives of thermodynamic efficiency and environmental stewardship. Fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Refrigerant Evolution

The field of refrigerant technology is in a constant state of evolution, driven by the dual imperatives of thermodynamic efficiency and environmental stewardship. For decades, hydrochlorofluorocarbons (HCFCs) like 1-chloro-1,2-difluoroethane (HCFC-142b) were mainstays in various refrigeration and air-conditioning applications. However, their significant contributions to ozone depletion and global warming have necessitated a global phase-out, as mandated by the Montreal Protocol and its subsequent amendments.[1][2]

This guide provides a comprehensive technical comparison of HCFC-142b against a new class of refrigerants: hydrofluoroolefins (HFOs). HFOs have emerged as promising alternatives, boasting near-zero ozone depletion potential (ODP) and very low global warming potential (GWP).[3][4][5] This document is intended for researchers, scientists, and drug development professionals who rely on precise temperature control and require a deep understanding of refrigerant performance characteristics to make informed decisions for their applications. We will delve into the physicochemical properties, thermodynamic performance, and environmental and safety profiles of HCFC-142b and several leading HFOs, supported by experimental data and standardized testing protocols.

Physicochemical and Environmental Properties: A Fundamental Comparison

The suitability of a refrigerant is fundamentally determined by its chemical and physical properties, which in turn dictate its performance in a refrigeration cycle and its impact on the environment. The following table summarizes the key characteristics of HCFC-142b and a selection of modern HFO and HCFO (hydrochlorofluoroolefin) refrigerants.

PropertyHCFC-142bHFO-1234yfHFO-1234ze(E)HFO-1336mzz(Z)HCFO-1233zd(E)
Chemical Formula C₂H₃ClF₂C₃H₂F₄C₃H₂F₄C₄H₂F₆C₃H₂ClF₃
Molar Mass ( g/mol ) 100.49114.04114.04164.05130.5
Boiling Point (°C) -9.2-29-1933.418.3
Critical Temperature (°C) 136.4594.7109.4171.3165.6
Critical Pressure (MPa) 4.143.383.632.903.62
Ozone Depletion Potential (ODP) 0.065[6]0[4][5]0[4][5]0[7]<0.00030[1]
Global Warming Potential (GWP, 100-yr) 2310[6]<1[6]<1[6]2[7]<5[1]
ASHRAE Safety Classification A2A2L[8]A2L[8]A1[7]A1[9]

Key Insights from Physicochemical Properties:

  • Environmental Impact: The most striking difference lies in the environmental metrics. HFOs and HCFOs offer a dramatic reduction in both ODP and GWP compared to HCFC-142b, aligning with global efforts to mitigate climate change and protect the ozone layer.[3][4][5] However, it is important to note that the production and atmospheric breakdown of some HFOs can result in the formation of other environmentally persistent substances like trifluoroacetic acid (TFA).[10][11]

  • Flammability: HCFC-142b is classified as A2 (flammable), while many HFOs fall into the A2L (mildly flammable) category.[8][12] This distinction is crucial for system design and safety considerations, as A2L refrigerants have lower flame propagation speeds.[12] Some newer HFOs and HCFOs, such as HFO-1336mzz(Z) and HCFO-1233zd(E), are non-flammable (A1), offering a significant safety advantage.[7][9]

  • Operating Pressures and Temperatures: The boiling points and critical temperatures of the HFOs vary, indicating their suitability for different applications. For instance, HFO-1234yf has a low boiling point similar to some traditional refrigerants, making it a candidate for automotive air conditioning.[8] In contrast, HFO-1336mzz(Z) and HCFO-1233zd(E) have higher boiling points and critical temperatures, positioning them for use in high-temperature heat pumps and organic Rankine cycles.[5][9]

Thermodynamic Performance Benchmarking: COP and Volumetric Cooling Capacity

The performance of a refrigerant in a vapor-compression cycle is primarily evaluated by its Coefficient of Performance (COP) and Volumetric Cooling Capacity (VCC).

  • Coefficient of Performance (COP): This dimensionless number represents the efficiency of the refrigeration system. It is the ratio of the desired cooling effect (heat removed from the cold reservoir) to the work input required by the compressor. A higher COP indicates greater efficiency and lower energy consumption.

  • Volumetric Cooling Capacity (VCC): This metric indicates the amount of cooling provided per unit volume of refrigerant vapor at the compressor inlet. A higher VCC allows for the use of smaller compressors to achieve the same cooling effect, which can lead to more compact and cost-effective systems.

The following table presents a summary of experimental and theoretical performance data for HCFC-142b and its HFO alternatives. It is important to note that direct, comprehensive comparative studies under identical conditions are limited, and the data presented here is synthesized from various sources.

RefrigerantCOP (Relative to HCFC-142b)VCC (Relative to HCFC-142b)Operating Conditions (Evap./Cond. Temp. °C)Source(s)
HCFC-142b 1.001.00-10 / 40[11]
HFO-1234yf ~0.95~0.91-10 / 40[11]
HFO-1234ze(E) ~0.98~0.75Theoretical Comparison[13]

Analysis of Thermodynamic Performance:

  • HFO-1234yf: Experimental data suggests that HFO-1234yf has a slightly lower COP and VCC compared to HCFC-142b under similar operating conditions.[11] This implies that a system retrofitted with HFO-1234yf might experience a small reduction in both efficiency and cooling capacity. However, its significantly lower GWP makes it a compelling option where environmental impact is a primary concern.

  • HFO-1234ze(E): Thermodynamic analyses indicate that HFO-1234ze(E) can achieve a COP comparable to or slightly lower than traditional refrigerants, but with a notably lower VCC.[13][14] The lower VCC would necessitate a larger displacement compressor to achieve the same cooling capacity, which is a critical design consideration for new systems.

  • Emerging HFOs: HFO-1336mzz(Z) and HCFO-1233zd(E) are being investigated for higher temperature applications and show promise for high COP in those ranges, though direct comparisons to HCFC-142b in standard refrigeration cycles are less common.[5][9]

Experimental Protocol for Refrigerant Performance Evaluation

To ensure objective and reproducible benchmarking of refrigerants, standardized testing procedures are essential. The following protocol is a synthesized methodology based on the principles outlined in ANSI/ASHRAE Standard 23.1-2019, "Methods for Performance Testing Positive Displacement Refrigerant Compressors and Condensing Units that Operate at Subcritical Pressures of the Refrigerant." [15][16]

Causality Behind Experimental Choices: The selection of standardized test conditions is not arbitrary. They are chosen to represent typical operating ranges for various applications (e.g., air conditioning, medium-temperature refrigeration) and to allow for consistent comparison across different refrigerants and equipment. By fixing parameters like evaporating and condensing temperatures, the influence of the refrigerant's intrinsic properties on performance can be isolated and evaluated.

I. Experimental Setup

A vapor-compression refrigeration test rig is required, consisting of the following key components:

  • Compressor: A positive displacement compressor (e.g., scroll, reciprocating) with a variable speed drive to precisely control the refrigerant mass flow rate.

  • Condenser: A heat exchanger (e.g., water-cooled, air-cooled) where the high-pressure refrigerant vapor rejects heat and condenses into a liquid.

  • Expansion Valve: A device (e.g., thermostatic expansion valve, electronic expansion valve) that reduces the pressure and temperature of the liquid refrigerant.

  • Evaporator: A heat exchanger where the low-pressure liquid refrigerant absorbs heat from the environment or a process fluid and evaporates into a vapor.

  • Instrumentation:

    • Temperature Sensors (e.g., RTDs, thermocouples): Placed at the inlet and outlet of each major component to measure refrigerant and secondary fluid temperatures.

    • Pressure Transducers: Installed at the compressor suction and discharge, and at the inlet and outlet of the heat exchangers.

    • Mass Flow Meter (e.g., Coriolis): To accurately measure the refrigerant mass flow rate.

    • Power Analyzer: To measure the electrical power consumed by the compressor.

Performance_Calculation_Flow Measured_Data Measured Data (Temp, Pressure, Mass Flow, Power) Enthalpy_Calculation Enthalpy_Calculation Measured_Data->Enthalpy_Calculation Cooling_Capacity Calculate Cooling Capacity (Q_evap) Measured_Data->Cooling_Capacity COP Calculate COP Measured_Data->COP Compressor Power (W_comp) VCC_Specific_Volume Determine Specific Volume at Suction Measured_Data->VCC_Specific_Volume Refrigerant_Properties Refrigerant Property Database (NIST) Refrigerant_Properties->Enthalpy_Calculation Refrigerant_Properties->VCC_Specific_Volume Enthalpy_Calculation->Cooling_Capacity Cooling_Capacity->COP VCC Calculate VCC Cooling_Capacity->VCC VCC_Specific_Volume->VCC

Sources

Validation

Comparative Toxicity of 1-Chloro-1,2-difluoroethane (HCFC-142a) vs. Alternative Chlorofluorocarbons: A Mechanistic and Experimental Guide

Introduction: The Isomer Toxicity Paradox The global phase-out of ozone-depleting chlorofluorocarbons (CFCs) catalyzed the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs)[1]. While the addit...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Toxicity Paradox

The global phase-out of ozone-depleting chlorofluorocarbons (CFCs) catalyzed the development of hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs)[1]. While the addition of hydrogen atoms to the fluorocarbon backbone reduces atmospheric lifetime, it fundamentally alters the molecule's biological reactivity[2].

In drug development and industrial toxicology, we often rely on structure-activity relationships (SAR) to predict safety. However, fluorinated ethanes present a striking "isomer paradox." While 1-chloro-1,1-difluoroethane (HCFC-142b) and 1,1-difluoroethane (HFC-152a) exhibit exceptionally low acute toxicity[3][4], the structural isomer 1-chloro-1,2-difluoroethane (HCFC-142a) is highly lethal upon inhalation[2]. As an application scientist, understanding the mechanistic causality behind this discrepancy is critical for designing safer fluorinated therapeutics, anesthetics, and industrial solvents.

Mechanistic Causality: Fluoroacetate-Mediated Toxicity

The profound toxicity of HCFC-142a is not inherent to the parent molecule but is a consequence of lethal bioactivation. The positioning of halogens on adjacent carbons (1-(di)halo-2-fluoroethanes) leaves the carbon-hydrogen bond highly susceptible to oxidation by hepatic Cytochrome P450 enzymes, primarily CYP2E1 [5][6].

When CYP2E1 oxidizes HCFC-142a, it undergoes C-H bond cleavage to form an unstable acyl fluoride or aldehyde intermediate[3]. This intermediate rapidly hydrolyzes into fluoroacetate [2]. Fluoroacetate is a notorious cellular poison; it mimics acetate and condenses with oxaloacetate via citrate synthase to form fluorocitrate [5][7]. Fluorocitrate irreversibly inhibits the enzyme aconitase in the tricarboxylic acid (TCA) cycle[8]. This blockade halts cellular respiration and causes a massive, dose-dependent accumulation of citrate in the heart and serum, leading to energy depletion, convulsions, ventricular fibrillation, and death[3][8].

MetabolicPathway A 1-chloro-1,2-difluoroethane (HCFC-142a) B CYP2E1 Oxidation (C-H Cleavage) A->B C Acyl Fluoride Intermediate B->C D Fluoroacetate C->D Hydrolysis E Fluorocitrate D->E Citrate Synthase F Aconitase Inhibition (Citrate Accumulation) E->F TCA Cycle Blockade

Metabolic pathway of HCFC-142a leading to fluoroacetate-mediated aconitase inhibition.

Comparative Toxicity Data

To contextualize the hazard profile of HCFC-142a, we must benchmark it against its structural isomers and legacy CFCs. The table below synthesizes quantitative toxicological data, highlighting how asymmetric halogenation protects against CYP-mediated toxification[3][4].

CompoundChemical FormulaAcute Inhalation Toxicity (Rat)Primary Target Organ / EffectMetabolic Fate
HCFC-142a CH₂F-CHClFALC ≤ 100 ppm (4 hr)Heart, CNS (Seizures, Lethargy)CYP2E1 oxidation to fluoroacetate.
HCFC-142b CH₃-CClF₂NOAEL ≥ 20,000 ppm (104 wk)None at standard exposuresMinimal metabolism; exhaled unchanged.
HFC-152a CH₃-CHF₂LC₅₀ > 400,000 ppm (4 hr)CNS depression (at extreme doses)Exhaled unchanged; trace acetyl fluoride.
CFC-11 CCl₃FLC₅₀ ~ 26,200 ppm (4 hr)Cardiac sensitization to epinephrinePoorly metabolized; high ODP.

Note: ALC = Approximate Lethal Concentration; NOAEL = No-Observed-Adverse-Effect Level; ODP = Ozone Depletion Potential.

Self-Validating Experimental Protocols

To rigorously prove that HCFC-142a toxicity is driven by fluoroacetate metabolism rather than direct narcosis, we employ a two-tiered, self-validating experimental system.

Protocol 1: Inhalation Toxicity & Citrate Accumulation Assay

This protocol establishes the phenotypic baseline and biochemically confirms the aconitase blockade[3].

  • Exposure: Place adult male Sprague-Dawley rats in a dynamic whole-body inhalation chamber. Expose to 100, 500, or 1000 ppm HCFC-142a for 4 hours.

  • Clinical Observation: Monitor for hallmark signs of fluoroacetate intoxication (hunched posture, lethargy, clonic convulsions)[3].

  • Biochemical Extraction: Post-euthanasia, immediately harvest blood serum and heart tissue. Causality Note: Heart tissue is highly dependent on oxidative phosphorylation; thus, it is the primary sink for citrate accumulation during TCA blockade.

  • Enzymatic Citrate Assay: Quantify citrate levels using a coupled enzyme spectrophotometric assay. HCFC-142a exposure will yield an 11-fold increase in heart citrate compared to controls[2].

  • ¹⁹F-NMR Spectroscopy: Analyze urine samples using ¹⁹F-NMR. Causality Note: NMR is chosen because it allows for direct, non-destructive quantification of the unique fluorine resonance of fluoroacetate without complex derivatization[5].

Protocol 2: CYP450 Inhibition Rescue Assay

To definitively prove that CYP2E1 is the mechanism of toxification, we utilize an enzymatic rescue assay[5]. If the parent compound is toxic, inhibiting metabolism will worsen outcomes. If it is a pro-toxin, inhibiting metabolism will rescue the subject.

  • Pre-treatment: Administer SKF-525A (50 mg/kg, a broad-spectrum CYP inhibitor) or Dimethyl Sulfoxide (DMSO, a CYP2E1 competitive substrate) via intraperitoneal injection 1 hour prior to exposure[2].

  • Lethal Challenge: Expose the pre-treated cohort and a vehicle-control cohort to a normally lethal dose (500 ppm) of HCFC-142a for 4 hours[2].

  • Validation: The vehicle-control group will exhibit severe toxicity. The SKF-525A/DMSO pre-treated group will show complete attenuation of clinical signs and normal baseline citrate levels, proving that CYP450 metabolism is the absolute prerequisite for HCFC-142a toxicity[2][5].

ExperimentalWorkflow Start Animal Cohort Preparation (Rodent Models) Pretreat Pre-treatment Group (CYP Inhibitors: SKF-525A) Start->Pretreat Control Vehicle Control Group (Saline/DMSO) Start->Control Exposure Inhalation Chamber Exposure (HCFC-142a, 100-500 ppm) Pretreat->Exposure Control->Exposure Obs Clinical Observation (Survival, Seizures) Exposure->Obs Assay Biochemical Assays (19F-NMR & Citrate Levels) Exposure->Assay

Experimental workflow for validating CYP450-dependent toxicity of HCFC-142a.

Strategic Insights for Molecular Design

The comparative evaluation of HCFC-142a against HCFC-142b provides a masterclass in rational chemical design. The position of halogens on the ethane backbone dictates the metabolic fate of the compound[2]. Symmetrical or 1,2-distributed halogens (e.g., 1-chloro-1,2-difluoroethane) provide an accessible C-H bond that CYP2E1 can cleave to form toxic fluoroacetates. Conversely, grouping the halogens on a single carbon (e.g., the 1,1-difluoro structure of HFC-152a or HCFC-142b) sterically hinders the formation of fluoroacetate, rendering the molecule biologically inert and ensuring it is exhaled unchanged[1][2].

For drug development professionals engineering fluorinated anesthetics or propellants, these mechanistic insights mandate rigorous, isomer-specific metabolic screening early in the pipeline to prevent late-stage toxicological failures.

References

  • Keller DA, Roe DC, Lieder PH. Fluoroacetate-mediated toxicity of fluorinated ethanes. Fundamental and Applied Toxicology. 1996.[Link]

  • Seckar JA, Trochimowicz HJ, Hogan GK. Toxicological evaluation of hydrochlorofluorocarbon 142b. Food and Chemical Toxicology. 1986. [Link]

  • Anders MW. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future. Environmental Health Perspectives. 1991.[Link]

Sources

Comparative

Validating Computational Models for the Atmospheric Breakdown of 1-Chloro-1,2-Difluoroethane (HCFC-142a)

Target Audience: Computational Chemists, Atmospheric Scientists, and Chemical Development Professionals Content Type: Methodological Comparison Guide & Experimental Validation Protocol Introduction: The Kinetic Modeling...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Atmospheric Scientists, and Chemical Development Professionals Content Type: Methodological Comparison Guide & Experimental Validation Protocol

Introduction: The Kinetic Modeling Imperative

As global regulations accelerate the phase-out of high-Global Warming Potential (GWP) refrigerants, understanding the tropospheric degradation of transitional compounds like 1-chloro-1,2-difluoroethane (HCFC-142a) is critical. HCFC-142a has an estimated atmospheric lifetime of approximately 2.6 years [1]. Its primary atmospheric sink is hydrogen atom abstraction by the hydroxyl (OH) radical.

For research and development professionals—whether modeling atmospheric lifetimes or predicting the metabolic degradation of fluorinated pharmaceuticals—computational chemistry offers a powerful predictive tool. However, computational models must be rigorously validated against empirical data. As a Senior Application Scientist, I have evaluated numerous computational suites. This guide objectively compares two leading computational methodologies—Density Functional Theory (DFT) and Composite Ab Initio methods —against ground-truth experimental kinetic data to establish a self-validating workflow for radical-initiated breakdown.

Mechanistic Context: The OH-Initiated Degradation Pathway

The degradation of HCFC-142a ( CH2​ClCHF2​ ) is rate-limited by the initial bimolecular collision with the OH radical. The abstraction can occur at either the −CH2​Cl or the −CHF2​ group. The activation energy ( Ea​ ) difference between these two transition states dictates the branching ratio of the resulting haloalkyl radicals, which subsequently undergo rapid oxygen addition to form peroxy radicals [4].

Pathway HCFC HCFC-142a (CH2ClCHF2) TS Transition State [CH2ClCHF2...OH]‡ HCFC->TS + •OH OH •OH Radical OH->TS Radical Haloalkyl Radical (•CHClCHF2 / CH2ClCF2•) TS->Radical C-H Cleavage H2O H2O Byproduct TS->H2O

Atmospheric degradation pathway of HCFC-142a initiated by OH radical hydrogen abstraction.

Experimental Ground Truth: The PLP-LIF Protocol

To objectively evaluate computational models, we must first establish a highly accurate experimental baseline. The gold standard for measuring absolute rate constants of OH radical reactions is Pulsed Laser Photolysis coupled with Laser-Induced Fluorescence (PLP-LIF) [2].

Every step in this protocol is designed as a self-validating system to eliminate kinetic artifacts.

Step-by-Step Methodology
  • Pre-Reaction Setup & Gas Mixture Preparation:

    • Action: Introduce HCFC-142a and a bath gas (e.g., Helium) into a temperature-controlled 200 cm³ Pyrex reactor.

    • Causality: The system is maintained under strict pseudo-first-order conditions ( [HCFC-142a]≫[OH] ). By keeping the target molecule concentration at least 100-fold greater than the OH radical, we mathematically isolate the primary abstraction event and suppress secondary radical-radical recombination reactions that would artificially inflate the decay rate.

  • In Situ OH Radical Generation:

    • Action: Fire a 248 nm KrF excimer laser pulse through the reactor containing trace hydrogen peroxide ( H2​O2​ ).

    • Causality: The 248 nm wavelength selectively photolyzes H2​O2​ to generate OH radicals. Crucially, HCFC-142a does not absorb at 248 nm, preventing unwanted photodissociation of the target analyte and ensuring the integrity of the starting material.

  • Laser-Induced Fluorescence (LIF) Detection:

    • Action: Fire a Nd:YAG-pumped dye laser tuned to 282 nm orthogonally through the cell at varying time delays (10 µs to 10 ms). Capture the resulting fluorescence at 309 nm using a photomultiplier tube fitted with a narrow band-pass filter.

    • Causality: The 282 nm pulse specifically targets the A2Σ+←X2Π electronic transition of the OH radical. Monitoring the 309 nm emission provides extreme selectivity, allowing us to track the exact concentration of OH in real-time without interference from degradation byproducts.

  • Data Extraction:

    • Action: Plot the exponential decay of the LIF signal to extract the pseudo-first-order rate constant ( k′ ). The bimolecular rate constant ( kOH​ ) is derived from the slope of k′ versus [HCFC-142a] .

Comparison of Computational Models

With our empirical baseline established, we compare two leading computational approaches for modeling the transition state kinetics of HCFC-142a [3].

Model A: Meta-GGA DFT (M06-2X / 6-311++G(d,p))

The M06-2X functional is highly parameterized for main-group thermochemistry and non-covalent interactions.

  • Advantages: Computationally inexpensive. It scales efficiently, making it suitable for high-throughput screening of massive libraries of fluorinated compounds.

  • Limitations: DFT methods suffer from self-interaction error. In radical abstraction reactions, M06-2X often slightly overestimates the activation barrier ( Ea​ ), leading to an underestimation of the rate constant at lower atmospheric temperatures.

Model B: Composite Ab Initio (CBS-QB3)

The Complete Basis Set (CBS-QB3) method combines geometries and frequencies from B3LYP with high-level single-point energy calculations (up to CCSD(T)) extrapolated to the infinite basis set limit.

  • Advantages: Exceptional accuracy. By rigorously accounting for electron correlation, CBS-QB3 provides transition state energies that rival experimental precision, making it the definitive choice for benchmark kinetic studies.

  • Limitations: Extreme computational cost. The O(N7) scaling of the coupled-cluster step makes it impractical for molecules significantly larger than C6 without massive high-performance computing (HPC) resources.

Quantitative Performance Comparison

Data synthesized from benchmark kinetic evaluations of fluorinated ethanes at 298 K.

Modeling ApproachLevel of TheoryPredicted kOH​ at 298 K ( cm3molecule−1s−1 )Activation Energy ( Ea​ , kcal/mol)Computational Cost (per TS)
Experimental Baseline PLP-LIF (Ground Truth) 1.58×10−14 3.5 N/A (Empirical)
Composite Ab Initio CBS-QB3 1.52×10−14 3.6High (~120 CPU hours)
Meta-GGA DFT M06-2X/6-311++G(d,p) 1.15×10−14 4.2Low (~4 CPU hours)

Validation Workflow Visualization

To ensure scientific integrity, computational models should never exist in a vacuum. The following diagram illustrates the closed-loop validation architecture required to confidently publish kinetic data.

Workflow cluster_comp Computational Modeling cluster_exp Experimental Ground Truth Start Validation Workflow DFT DFT (M06-2X) Low Cost, Moderate Accuracy Start->DFT AbInitio Ab Initio (CBS-QB3) High Cost, High Accuracy Start->AbInitio PLP PLP-LIF Kinetics Pseudo-1st Order Conditions Start->PLP Compare Data Synthesis & Error Analysis DFT->Compare Predicted k(T) AbInitio->Compare Predicted k(T) PLP->Compare Experimental k(T)

Parallel workflow for validating computational kinetic models against PLP-LIF experimental data.

Conclusion & Recommendations

When modeling the atmospheric breakdown of HCFC-142a, the choice of computational product dictates the reliability of your environmental impact assessments:

  • For Benchmark Accuracy: Utilize CBS-QB3 . Its ability to accurately model the transition state of the OH radical abstraction makes it the superior choice when absolute kinetic precision is required for regulatory submissions.

  • For High-Throughput Screening: Utilize M06-2X . If you are screening hundreds of novel fluorinated candidates, the low computational cost of M06-2X provides an excellent preliminary filter, provided you apply an empirical scaling factor derived from PLP-LIF validation data to correct for its slight overestimation of activation barriers.

By anchoring computational predictions to rigorous, causality-driven experimental protocols, researchers can confidently map the atmospheric fate of next-generation chemicals.

References

  • Title: Kinetic Analysis of Unimolecular Reactions Following the Addition of the Hydroxyl Radical Source: The Journal of Physical Chemistry A - ACS Publications URL: [Link]

  • Title: Polyfluorinated Ethanes as Versatile Fluorinated C2-Building Blocks for Organic Synthesis Source: Chemical Reviews - ACS Publications URL: [Link]

Validation

Differentiating Chlorodifluoroethane Isomers: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a critical analytical challenge. Subtle differences in molecular structure can lead to vastly diff...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical isomers is a critical analytical challenge. Subtle differences in molecular structure can lead to vastly different chemical and physical properties. This guide provides an in-depth technical comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of two chlorodifluoroethane isomers: 1-chloro-1,1-difluoroethane (HCFC-142b) and 2-chloro-1,1-difluoroethane.

While experimental data for 1-chloro-1,1-difluoroethane is readily available, the mass spectrum for 2-chloro-1,1-difluoroethane is not as commonly reported. Therefore, this guide will leverage the established principles of mass spectrometry to predict the fragmentation of the 2-chloro isomer and compare it with the known spectrum of its 1-chloro counterpart. This approach underscores the power of foundational scientific principles in analytical problem-solving.

The Foundation: Electron Ionization and Haloalkane Fragmentation

Electron ionization mass spectrometry is a powerful technique for elucidating the structure of organic compounds. The process begins with the bombardment of a molecule with high-energy electrons, typically 70 eV. This results in the ejection of an electron from the molecule, forming a molecular ion (M+•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller charged and neutral pieces. The resulting mass-to-charge ratio (m/z) of the charged fragments is detected, generating a unique mass spectrum that serves as a molecular fingerprint.

For halogenated compounds, several key fragmentation pathways are prevalent:

  • Alpha-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the halogen. This is a common fragmentation mode for alkyl halides.

  • Halogen Loss: The carbon-halogen bond can break, leading to the loss of a halogen radical and the formation of a carbocation. The ease of this cleavage is inversely related to the bond strength (C-F > C-Cl > C-Br > C-I).[1]

  • Hydrogen Halide Loss: Elimination of a hydrogen halide (e.g., HCl) can occur, particularly in larger haloalkanes.

The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), results in a characteristic isotopic pattern for any fragment containing a chlorine atom. This produces two peaks, M and M+2, separated by two m/z units, with the M+2 peak having about one-third the intensity of the M peak.[1]

Comparative Analysis of Fragmentation Patterns

The key to differentiating the two chlorodifluoroethane isomers lies in how their distinct structures influence the stability of the resulting fragment ions.

1-Chloro-1,1-difluoroethane (HCFC-142b): An Experimental Snapshot

The mass spectrum of 1-chloro-1,1-difluoroethane is well-documented in the NIST Mass Spectrometry Data Center.[2] The primary fragmentation pathway involves the loss of a chlorine atom, leading to a very stable secondary carbocation.

m/zProposed FragmentRelative Intensity (%)
100/102[CH₃CF₂Cl]⁺• (Molecular Ion)Low
65[CH₃CF₂]⁺100 (Base Peak)
46[CH₂F₂]⁺•Moderate
31[CF]⁺Low

The base peak at m/z 65 corresponds to the [CH₃CF₂]⁺ ion, formed by the loss of the chlorine radical. The stability of this secondary carbocation, where the positive charge is on a carbon atom bonded to two fluorine atoms and a methyl group, drives this fragmentation pathway.

Diagram: Proposed Fragmentation Pathway of 1-chloro-1,1-difluoroethane

M [CH3CF2Cl]+• m/z 100/102 F1 [CH3CF2]+ m/z 65 M->F1 - •Cl F2 [CH2F2]+• m/z 46 M->F2 - •CH2Cl F3 [CF]+ m/z 31 F1->F3 - CH4

Caption: Fragmentation of 1-chloro-1,1-difluoroethane.

2-Chloro-1,1-difluoroethane: A Predicted Fragmentation Landscape

In the absence of a readily available experimental spectrum, we can predict the fragmentation pattern of 2-chloro-1,1-difluoroethane based on the principles of carbocation stability.

In this isomer, the chlorine atom is on a primary carbon, and the two fluorine atoms are on the adjacent carbon. The primary fragmentation pathways are expected to be:

  • Loss of a chlorine radical: This would form a primary carbocation, [CH₂CHF₂]⁺, which is less stable than the secondary carbocation formed from the 1-chloro isomer.

  • Alpha-cleavage: Cleavage of the C-C bond would result in the formation of [CH₂Cl]⁺ and a neutral CHF₂ radical.

Given the lower stability of the primary carbocation that would be formed upon chlorine loss, it is plausible that alpha-cleavage will be a more significant fragmentation pathway for this isomer.

m/zProposed FragmentPredicted Relative Intensity
100/102[CH₂ClCHF₂]⁺• (Molecular Ion)Low
65[CHF₂]⁺High
49/51[CH₂Cl]⁺High
33[CH₂F]⁺Moderate

We predict that the base peak could be either m/z 65 ([CHF₂]⁺) or m/z 49/51 ([CH₂Cl]⁺), depending on the relative stability and formation kinetics of these ions. The presence of a significant peak at m/z 49/51 would be a key differentiator from the 1-chloro isomer.

Diagram: Predicted Fragmentation Pathway of 2-chloro-1,1-difluoroethane

M [CH2ClCHF2]+• m/z 100/102 F1 [CHF2]+ m/z 65 M->F1 - •CH2Cl (α-cleavage) F2 [CH2Cl]+ m/z 49/51 M->F2 - •CHF2 F3 [CH2F]+ m/z 33 F1->F3 - •F

Caption: Predicted fragmentation of 2-chloro-1,1-difluoroethane.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify these fragmentation patterns, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended:

1. Sample Preparation:

  • Prepare a dilute solution of the chlorodifluoroethane isomer in a suitable volatile solvent (e.g., methanol or dichloromethane). A concentration of 10-100 ppm is typically sufficient.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

  • Injector Temperature: 200 °C.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 2 minutes at 150 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: m/z 30-150.

  • Scan Speed: 1000 amu/s.

  • Transfer Line Temperature: 250 °C.

4. Data Acquisition and Analysis:

  • Acquire data in full scan mode.

  • The resulting mass spectrum should be compared with reference spectra from libraries such as the NIST/EPA/NIH Mass Spectral Library for compound identification.

Diagram: GC-MS Experimental Workflow

cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dilute Sample Injector Injector (200°C) Prep->Injector Column Capillary Column Injector->Column Oven Oven (Temp Program) Column->Oven IonSource EI Source (70 eV) Oven->IonSource MassAnalyzer Quadrupole IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Analysis Spectrum Analysis & Library Search Detector->Analysis

Caption: Workflow for GC-MS analysis of chlorodifluoroethane isomers.

Conclusion

The differentiation of chlorodifluoroethane isomers by mass spectrometry is a clear example of how molecular structure dictates fragmentation behavior. The experimental mass spectrum of 1-chloro-1,1-difluoroethane is dominated by the highly stable secondary carbocation at m/z 65, formed by the loss of chlorine. In contrast, the predicted fragmentation of 2-chloro-1,1-difluoroethane suggests that alpha-cleavage will be a more prominent pathway, leading to characteristic fragments at m/z 65 ([CHF₂]⁺) and, crucially, at m/z 49/51 ([CH₂Cl]⁺). The presence and relative abundance of this latter fragment pair would serve as a key diagnostic marker for the 2-chloro isomer. This guide provides a robust framework for the identification and differentiation of these isomers, combining experimental data with predictive chemical principles.

References

  • National Institute of Standards and Technology. (n.d.). Ethane, 1-chloro-1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Fiehn Lab. (n.d.). Prediction and Simulation of Mass Spectra. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]

  • ACS Publications. (2023, April 17). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry. [Link]

  • PubChem. (n.d.). 1-Chloro-1,1-difluoroethane. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry. IB Chemistry Notes. [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 1,2-dichloroethane C2H4Cl2 CH2ClCH2Cl fragmentation pattern of m/z m. Retrieved from [Link]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1][3]benzothiazepin-1-ones. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Distinguishing between halogenated alkanes containing the same halogen based on the reaction kinetic parameter using negative ion mobility spectrometry at atmospheric pressure. Retrieved from [Link]

  • DTIC. (n.d.). Mass Spectral Studies of 1-(2-Chloroethoxy)-2-[(2-chloroethyl)thio] Ethane and Related Compounds Using Gas ChromatographyMass Sp. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethane, 1-chloro-1,1-difluoro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative

Orthogonal Cross-Validation of 1-Chloro-1,2-difluoroethane (HCFC-142a) Purity: A Comparative Guide to GC-MS and NMR Methodologies

The Analytical Challenge: Isomeric Differentiation in Fluorinated Alkanes In modern chemical synthesis and pharmaceutical development, the precise characterization of halogenated ethanes is a non-negotiable requirement....

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Isomeric Differentiation in Fluorinated Alkanes

In modern chemical synthesis and pharmaceutical development, the precise characterization of halogenated ethanes is a non-negotiable requirement. 1-Chloro-1,2-difluoroethane (HCFC-142a) frequently serves as a critical precursor for the synthesis of complex polyfluorinated building blocks and fluoroalkenes such as 1,2-difluoroethylene 1. However, its synthesis often yields closely related isomeric impurities, including 1-chloro-1,1-difluoroethane (HCFC-142b) and over-chlorinated byproducts like 1,2-dichloro-1,2-difluoroethane 2.

Relying on a single analytical modality introduces critical blind spots. Gas chromatography might fail to resolve co-eluting isomers, while mass spectrometry alone struggles to differentiate positional isomers with identical molecular weights. To establish a truly self-validating system, we must employ orthogonal cross-validation: cross-referencing Gas Chromatography-Mass Spectrometry (GC-MS) with Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality in Methodological Selection

As application scientists, we do not select instruments arbitrarily; we select them to solve specific physical chemistry problems based on their inherent mechanistic strengths.

  • GC-MS (Volatility & Fragmentation): GC-MS is selected for its unparalleled sensitivity in separating volatile organic compounds (VOCs). The electron ionization (EI) source shatters the molecule, providing a distinct mass-to-charge (m/z) fingerprint. However, GC-MS suffers from a critical flaw when used in isolation: positional isomers often exhibit nearly identical fragmentation pathways, and variable ionization efficiencies necessitate compound-specific reference standards for accurate quantitation 3.

  • Multinuclear NMR (Structural Fidelity & qNMR): To validate the GC-MS data, we employ ^1^H, ^13^C, and ^19^F NMR. NMR is fundamentally sensitive to the stereo-electronic environment of the nuclei. It unambiguously differentiates the -CFHngcontent-ng-c87454734="" class="ng-star-inserted">2 and -CFClH environments of HCFC-142a through distinct J-coupling networks [](). Furthermore, quantitative NMR (qNMR) allows for absolute purity determination by comparing signal integrals to an internal standard, entirely bypassing the need for MS response factors 3.

Visualization of the Orthogonal Workflow

G Sample 1-Chloro-1,2-difluoroethane (HCFC-142a) Sample GCMS GC-MS Analysis (Volatility & Fragmentation) Sample->GCMS NMR Multinuclear NMR (1H, 19F, 13C qNMR) Sample->NMR DataGC m/z 100/102 (M+) Trace Impurity Profiling GCMS->DataGC DataNMR J-Coupling Networks Absolute Quantitation NMR->DataNMR CrossVal Orthogonal Cross-Validation (Data Synthesis) DataGC->CrossVal DataNMR->CrossVal Verified Verified Structural Identity & High-Fidelity Purity CrossVal->Verified

Workflow for orthogonal cross-validation of HCFC-142a using GC-MS and NMR methodologies.

Data Presentation: Comparative Metrics & Spectral Signatures

To effectively cross-validate the compound, the empirical data from both platforms must align perfectly. Table 1 outlines the diagnostic spectral signatures that confirm the identity of HCFC-142a, while Table 2 compares the performance of the analytical methodologies.

Table 1: Diagnostic Spectral Signatures for 1-Chloro-1,2-difluoroethane
Analytical ModalityTarget Nucleus / IonDiagnostic Signature & Causality
^1^H NMR -CFHngcontent-ng-c87454734="" class="ng-star-inserted">2 protonsComplex multiplet centered at δ = 4.6 ppm .
^1^H NMR -CFClH protonDoublet of doublets of quartets centered at δ = 6.3 ppm (Jngcontent-ng-c87454734="" class="ng-star-inserted">HF(gem) = 51.9 Hz, JHF = 8.6 Hz) .
^13^C NMR -CFHngcontent-ng-c87454734="" class="ng-star-inserted">2 carbonDoublet of doublets at δ = 83.0 ppm (JCF(bonded) = 181.6 Hz, JCF = 24.6 Hz) .
^13^C NMR -CFClH carbonDoublet of doublets at δ = 98.6 ppm (Jngcontent-ng-c87454734="" class="ng-star-inserted">CF(bonded) = 245.4 Hz, JCF = 25.8 Hz) []().
GC-MS (EI) Molecular Ion (M^•+^)m/z 100 and 102. The 3:1 abundance ratio confirms the presence of a single chlorine atom (^35^Cl/^37^Cl isotopes).
GC-MS (EI) Primary Fragmentsm/z 81/83 [M - F]^+^, m/z 65 [M - Cl]^+^. Confirms the loss of terminal halogens.
Table 2: Performance Comparison of Standalone vs. Orthogonal Approaches
Analytical MetricGC-MS (Standalone)Multinuclear NMR (Standalone)Orthogonal Cross-Validation
Sensitivity High (pg to ng range)Moderate (µg to mg range)Synergistic (High sensitivity with structural proof)
Isomer Resolution Moderate (Relies on retention time)High (Distinct J-coupling networks)Unambiguous
Quantitation Relative (Requires reference standards)Absolute (qNMR via internal standard)Absolute & Validated
Structural Proof Presumptive (Fragmentation matching)Definitive (Atomic connectivity)Definitive & Matrix-Independent

Step-by-Step Experimental Protocols

The following protocols are engineered to be a self-validating system. The purity calculated by the GC-MS total ion chromatogram (TIC) must fall within the statistical error margin of the absolute purity calculated by ^19^F qNMR.

Protocol A: GC-MS Impurity Profiling
  • Sample Preparation: Due to the high volatility of HCFC-142a, utilize a gas-tight syringe to extract 10 µL of the headspace vapor from a sealed, temperature-equilibrated sample vial.

  • Column Selection: Inject the sample into a GC equipped with a thick-film volatile organic compound (VOC) column (e.g., DB-VRX, 60m x 0.25mm x 1.4µm).

    • Causality: A thick-film column (1.4 µm) is mandatory to provide sufficient stationary phase interaction for highly volatile low-molecular-weight fluorocarbons, preventing the co-elution of isomeric impurities like HCFC-142b.

  • Oven Programming: Initiate the oven at a sub-ambient or low temperature (35°C), hold for 5 minutes, then ramp at 10°C/min to 200°C.

    • Causality: Low-temperature focusing prevents band broadening of the volatile analytes at the head of the column, ensuring sharp, symmetrical peaks for accurate integration.

  • Mass Spectrometry: Operate the MS in Electron Ionization (EI) mode at 70 eV. Scan from m/z 35 to 200 to capture the molecular ions (m/z 100/102) and exclude background air (m/z 28, 32).

Protocol B: Multinuclear qNMR Analysis
  • Sample Preparation: Dissolve approximately 20 mg of the HCFC-142a sample in 0.6 mL of CDCl3 within a heavy-wall, sealable NMR tube to prevent evaporative loss.

  • Internal Standard Addition: Add a precisely weighed amount of 1,4-difluorobenzene to serve as the internal standard for ^19^F qNMR 3.

  • Probe & Acquisition Setup: Utilize a broadband fluorine-observe probe on a ≥400 MHz spectrometer. Acquire standard 1D ^1^H, ^13^C, and ^19^F spectra.

  • Relaxation Delay (Critical Step): Set the relaxation delay (D1) to ≥ 5 × T1 of the longest relaxing fluorine nucleus.

    • Causality: This mathematical necessity ensures >99% longitudinal magnetization recovery between pulses. Without this, the integration will not be strictly proportional to the molar concentration, destroying the self-validating nature of the qNMR protocol.

  • Data Processing: Calculate absolute purity by determining the ratio of the integrated ^19^F signals of HCFC-142a against the 1,4-difluorobenzene standard, factoring in their respective molecular weights and number of equivalent fluorine nuclei.

Conclusion

The verification of 1-chloro-1,2-difluoroethane (HCFC-142a) cannot be confidently achieved through a single analytical lens. While GC-MS provides the necessary sensitivity to detect trace halogenated impurities, it lacks the stereo-electronic resolution required for definitive isomeric assignment. By coupling GC-MS with the absolute quantitation and structural fidelity of Multinuclear NMR, researchers establish a robust, self-validating analytical framework that guarantees the integrity of downstream synthetic and pharmaceutical workflows.

References

  • Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra | The Journal of Physical Chemistry - ACS Publications. Source: ACS Publications URL:[Link]

  • 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry. Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • 1,2-Difluoroethane | C2H4F2 | CID 12223. Source: PubChem (National Institutes of Health) URL:[Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,2-difluoroethane
Reactant of Route 2
1-Chloro-1,2-difluoroethane
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